6-(Difluoromethoxy)picolinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(difluoromethoxy)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O/c8-7(9)12-6-3-1-2-5(4-10)11-6/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEDVSBERKQKMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673298 | |
| Record name | 6-(Difluoromethoxy)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214349-26-4 | |
| Record name | 6-(Difluoromethoxy)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-(Difluoromethoxy)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Difluoromethoxy)picolinonitrile is a fluorinated pyridine derivative of increasing interest within the fields of medicinal chemistry and drug discovery. Its unique structural features, particularly the difluoromethoxy group, can significantly influence its physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a valuable resource for researchers engaged in its synthesis, characterization, and application in novel therapeutic development.
Core Physicochemical Properties
A thorough understanding of the physicochemical profile of a compound is fundamental to its development as a potential drug candidate. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1214349-26-4 | Commercial Supplier Data |
| Molecular Formula | C₇H₄F₂N₂O | |
| Molecular Weight | 170.12 g/mol | |
| Predicted Melting Point | 35-45 °C | Computationally Predicted |
| Predicted Boiling Point | 230.5 ± 35.0 °C at 760 mmHg | Computationally Predicted |
| Predicted Water Solubility | 2.58 g/L | Computationally Predicted |
| Predicted pKa | -2.83 (most basic) | Computationally Predicted |
| Predicted logP | 1.45 | Computationally Predicted |
Note: The melting point, boiling point, water solubility, pKa, and logP values are computationally predicted and should be considered as estimates. Experimental verification is recommended.
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental protocols. Below are detailed methodologies for the key experiments cited.
Melting Point Determination
The melting point of a solid compound can be determined using a capillary melting point apparatus.
Protocol:
-
A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a heating block or oil bath of a melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Boiling Point Determination
For liquid compounds, the boiling point can be determined using the Thiele tube method or distillation.
Protocol (Thiele Tube):
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
As the liquid is heated, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
The solubility of a compound in a specific solvent is determined by finding the maximum amount of the compound that can dissolve in a given volume of the solvent at a specific temperature.
Protocol (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water) in a flask.
-
The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The solution is filtered to remove any undissolved solid.
-
The concentration of the compound in the filtered solution is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
pKa Determination
The acid dissociation constant (pKa) can be determined potentiometrically or spectrophotometrically.
Protocol (Potentiometric Titration):
-
A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is typically determined using the shake-flask method with n-octanol and water.
Protocol (Shake-Flask Method):
-
A known amount of the compound is dissolved in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to separate the n-octanol and water layers.
-
The concentration of the compound in each layer is determined using an appropriate analytical technique.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Synthesis Workflow
The synthesis of this compound can be approached through various synthetic routes. A representative workflow is depicted below.
An In-depth Technical Guide to the Synthesis and Characterization of 6-(Difluoromethoxy)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(Difluoromethoxy)picolinonitrile, a key building block in medicinal chemistry and drug development. The unique physicochemical properties imparted by the difluoromethoxy group make this compound a valuable intermediate for the synthesis of novel therapeutic agents.
Synthesis of this compound
The proposed synthesis commences with the commercially available 6-hydroxypicolinonitrile. This starting material undergoes a difluoromethoxylation reaction. This transformation is typically achieved using a difluoromethylating agent such as chlorodifluoromethane (freon-22) or sodium chlorodifluoroacetate in the presence of a base.
Proposed Synthetic Scheme:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol:
The following is a generalized experimental protocol based on similar reported difluoromethoxylation reactions. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary to achieve optimal yields and purity.
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 6-hydroxypicolinonitrile and a suitable base (e.g., potassium carbonate or cesium carbonate, 2-3 equivalents).
-
Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Difluoromethylating Agent: Introduce the difluoromethylating agent.
-
Using Chlorodifluoromethane (CHClF2): Bubble chlorodifluoromethane gas through the stirred reaction mixture at a controlled rate at an elevated temperature (typically between 80-120 °C). The reaction progress should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Using Sodium Chlorodifluoroacetate: Add sodium chlorodifluoroacetate (2-3 equivalents) to the reaction mixture. Heat the mixture to a temperature typically ranging from 100-150 °C. The in situ generation of difluorocarbene from the decomposition of the salt will effect the difluoromethoxylation.
-
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are crucial. The following tables summarize the expected characterization data based on the analysis of structurally similar compounds.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₄F₂N₂O |
| Molecular Weight | 170.12 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| CAS Number | 1214349-26-4 |
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the single proton of the difluoromethoxy group.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.8-8.0 | d | ~8.0 | H-4 |
| ~7.5-7.7 | d | ~8.0 | H-5 |
| ~7.3-7.5 | t | ~2.0 | H-3 |
| ~6.8-7.2 | t | ~73.0 | -OCHF₂ |
Predicted spectrum is based on data for analogous compounds and may vary depending on the solvent and experimental conditions.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~160-165 | C-6 |
| ~148-152 | C-2 |
| ~140-145 | C-4 |
| ~120-125 | C-5 |
| ~115-120 | -CN |
| ~110-115 (t, J ≈ 260 Hz) | -OCHF₂ |
| ~110-115 | C-3 |
Predicted spectrum is based on data for analogous compounds and may vary depending on the solvent and experimental conditions.
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)
The ¹⁹F NMR spectrum is a key diagnostic tool for confirming the presence of the difluoromethoxy group.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -80 to -90 | d | ~73.0 | -OCHF₂ |
Predicted spectrum is based on data for analogous compounds and referenced to CFCl₃. The exact chemical shift can vary with the solvent and standard used.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
| m/z | Interpretation |
| ~170 | [M]⁺ (Molecular ion) |
| ~149 | [M - F]⁺ |
| ~120 | [M - CHF₂]⁺ |
| ~103 | [M - OCHF₂]⁺ |
Fragmentation patterns are predicted and may vary based on the ionization method used.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Interpretation |
| ~2230-2210 | C≡N stretching (nitrile) |
| ~1600-1450 | C=C and C=N stretching (pyridine ring) |
| ~1300-1000 | C-O and C-F stretching |
Experimental Workflow
The overall process from synthesis to characterization can be visualized in the following workflow diagram.
Caption: Workflow for the synthesis and characterization of the target compound.
Technical Guide: Solubility Profile of 6-(Difluoromethoxy)picolinonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
6-(Difluoromethoxy)picolinonitrile is a substituted pyridine derivative characterized by a nitrile group and a difluoromethoxy group. These functional groups significantly influence its physicochemical properties, including its solubility in organic solvents. The nitrile group can participate in dipole-dipole interactions, while the difluoromethoxy group adds a degree of lipophilicity and can act as a weak hydrogen bond acceptor. Understanding the solubility of this compound is crucial for a variety of applications, including reaction chemistry, purification, formulation development, and biological screening.
This guide presents a standardized approach to determining the solubility of this compound. It is designed to be a practical resource for scientists in both academic and industrial settings.
Factors Influencing Solubility
The solubility of a compound is governed by the principle of "like dissolves like." The interplay of solute-solvent interactions, including hydrogen bonding, dipole-dipole forces, and van der Waals forces, determines the extent to which a solute will dissolve in a given solvent. For this compound, the key structural features influencing its solubility are the polar nitrile group, the semi-polar difluoromethoxy group, and the aromatic pyridine ring.
Caption: Factors influencing the solubility of this compound.
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of this compound in organic solvents using the isothermal shake-flask method, a widely accepted technique for solubility measurement.
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane) of analytical grade
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
3.2. Experimental Workflow
Caption: Experimental workflow for solubility determination by the shake-flask method.
3.3. Step-by-Step Procedure
-
Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. For fine suspensions, centrifugation may be necessary to achieve clear separation.
-
Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Quantification: Determine the concentration of this compound in the diluted sample using a pre-validated HPLC method with a calibration curve.
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. The following table provides a template for reporting such data.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |
| Heptane | Non-polar | Data not available | Data not available |
| Toluene | Aromatic | Data not available | Data not available |
| Dichloromethane | Chlorinated | Data not available | Data not available |
| Ethyl Acetate | Ester | Data not available | Data not available |
| Acetone | Ketone | Data not available | Data not available |
| Acetonitrile | Nitrile | Data not available | Data not available |
| Ethanol | Polar Protic | Data not available | Data not available |
| Methanol | Polar Protic | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data not available | Data not available |
Note: The table is a template. Values are to be populated based on experimental results.
Conclusion
While specific, publicly available solubility data for this compound is currently limited, this guide provides a robust framework for its determination and interpretation. The experimental protocol outlined, based on the isothermal shake-flask method, is a reliable approach to generate high-quality solubility data. The provided templates for data presentation and the discussion on influencing factors are intended to support researchers in their work with this and related compounds. The generation and dissemination of such fundamental physicochemical data are highly encouraged to advance the scientific understanding and application of novel chemical entities.
Navigating the Synthesis and Handling of 6-(Difluoromethoxy)picolinonitrile: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 6-(Difluoromethoxy)picolinonitrile, a key building block for researchers, scientists, and professionals in drug development. The document outlines critical safety information, handling precautions, and potential synthetic methodologies, offering a comprehensive resource for laboratory applications. Due to the limited publicly available data on this specific compound, this guide incorporates information from safety data sheets (SDS) and analogous chemical structures to provide a thorough understanding of its characteristics.
Compound Identification and Properties
This compound, with the CAS Number 1214349-26-4, is a fluorinated pyridine derivative. The inclusion of the difluoromethoxy group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive moiety in medicinal chemistry.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 6-(Difluoromethoxy)nicotinaldehyde | 2,6-Difluorobenzonitrile |
| CAS Number | 1214349-26-4[1] | 1211577-99-9 | 1897-52-5 |
| Molecular Formula | C₇H₄F₂N₂O | C₇H₅F₂NO₂ | C₇H₃F₂N |
| Purity | 95%[1] | Not Specified | 97% |
| Melting/Freezing Point | Not Available | 172-174 °C | Not Available |
| Boiling Point | Not Available | 476.4°C at 760 mmHg | Not Available |
| Flash Point | Not Available | 241.9°C | Not Available |
| Density | Not Available | 1.2722 g/cm³ | Not Available |
Safety and Handling
The safe handling of this compound is paramount in a laboratory setting. The following sections detail the potential hazards and the necessary precautions to be taken.
Hazard Identification
Based on data for analogous compounds, this compound should be handled with care. Potential hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
Table 2: GHS Hazard Statements for Related Compounds
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure, the following PPE and engineering controls are mandatory:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.
-
Eye/Face Protection: Wear chemical safety goggles with side shields or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator.
First Aid Measures
In case of exposure, follow these first-aid measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if safe to do so.
-
Absorb: Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect: Collect the absorbed material into a suitable container for disposal.
-
Clean: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the waste according to local, state, and federal regulations.
References
The Elusive Building Block: An In-depth Look at the Commercial Unavailability of 6-(Difluoromethoxy)picolinonitrile
A comprehensive search of chemical vendor databases and scientific literature indicates that 6-(Difluoromethoxy)picolinonitrile is not a stock chemical. While structurally related compounds, such as 6-(Trifluoromethyl)picolinonitrile, are commercially available, the difluoromethoxy variant remains elusive. This lack of availability presents a significant hurdle for research groups looking to incorporate this specific moiety into their discovery pipelines.
The absence of a commercial source necessitates a custom synthesis approach for any research endeavor requiring this compound. This path, while offering the desired molecule, introduces considerations of time, cost, and synthetic feasibility that must be weighed against the potential benefits of its use.
Potential Synthetic Pathways
While no direct experimental protocols for the synthesis of this compound were found in the public domain, a logical synthetic approach can be postulated based on established chemical transformations. A plausible route could involve the introduction of the difluoromethoxy group onto a pre-existing picolinonitrile scaffold or the construction of the pyridine ring with the difluoromethoxy group already in place.
One potential disconnection approach is illustrated in the following workflow diagram:
This proposed pathway would involve the O-difluoromethylation of 6-hydroxypicolinonitrile. This reaction typically requires a suitable base to deprotonate the hydroxyl group, followed by reaction with a difluoromethylating agent. The specific conditions, including the choice of base, solvent, temperature, and difluoromethylating reagent, would need to be optimized to achieve a successful synthesis.
Implications for Drug Discovery
The difluoromethoxy group is an attractive substituent in drug design due to its ability to modulate a molecule's physicochemical properties. It can act as a bioisostere for a hydroxyl or methoxy group, potentially improving metabolic stability, membrane permeability, and binding affinity. The lack of commercial access to this compound limits the exploration of these potential benefits within the context of the picolinonitrile scaffold, a core structure found in numerous biologically active compounds.
For research organizations interested in pursuing this chemical space, the primary options are to either commission a custom synthesis from a specialized contract research organization (CRO) or to develop an in-house synthetic route. Both approaches require a significant investment of resources.
The Ascendance of Difluoromethoxy-Substituted Pyridines in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the plethora of fluorinated motifs, the difluoromethoxy (-OCF₂H) group, when appended to a pyridine ring, offers a unique constellation of properties that address key challenges in drug design, including metabolic stability, membrane permeability, and target engagement. This technical guide provides an in-depth exploration of difluoromethoxy-substituted pyridines, offering a comprehensive overview of their synthesis, physicochemical characteristics, and burgeoning applications in drug discovery.
The Difluoromethoxy Group: A Privileged Moiety
The difluoromethoxy group is increasingly recognized as a valuable bioisostere for more common functional groups like the methoxy (-OCH₃) or hydroxyl (-OH) groups.[1][2][3] Its unique electronic and conformational properties impart several advantages to a parent molecule.
Enhanced Metabolic Stability: A primary driver for the use of the -OCF₂H group is its enhanced resistance to oxidative metabolism.[4][5][6] The strong carbon-fluorine bonds are less susceptible to enzymatic cleavage, particularly by cytochrome P450 enzymes, which are responsible for the O-demethylation of methoxy groups.[5] This increased metabolic stability can lead to a longer in vivo half-life and improved bioavailability of drug candidates.[4][7][8]
Modulation of Lipophilicity: The difluoromethoxy group exhibits dynamic lipophilicity, capable of adjusting to the polarity of its molecular environment.[1][9] While generally considered more lipophilic than a methoxy group, it is less so than the highly lipophilic trifluoromethoxy (-OCF₃) group.[1][10] This tunable lipophilicity allows for the fine-tuning of a molecule's ability to cross biological membranes, a critical factor for oral drug absorption and distribution.[4]
Hydrogen Bonding Capacity: The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, a characteristic not present in the trifluoromethoxy group.[1][11] This ability to engage in hydrogen bonding interactions can contribute to enhanced binding affinity with biological targets.
Conformational Influence: The presence of the difluoromethoxy group can influence the conformation of the parent molecule, which can be crucial for optimizing interactions with a target's binding pocket.[4]
Synthesis of Difluoromethoxy-Substituted Pyridines
The synthesis of difluoromethoxy-substituted pyridines can be broadly categorized into two main approaches: N-difluoromethylation and C-difluoromethoxylation.
N-Difluoromethylation of Pyridines
A common and straightforward method for the synthesis of N-difluoromethylated pyridines involves the use of ethyl bromodifluoroacetate as a difluoromethylating agent.[12][13][14][15] This transition-metal-free method proceeds via a two-step process: N-alkylation followed by in situ hydrolysis and decarboxylation.[12][14][15]
C-Difluoromethoxylation of Pyridines
The direct C-H difluoromethylation of pyridines represents a more modern and efficient approach to accessing C-difluoromethoxy-substituted pyridines. Recent advancements have enabled the regioselective introduction of the difluoromethyl group at the meta- or para-positions of the pyridine ring.[16][17][18][19] One innovative strategy involves the temporary dearomatization of the pyridine ring to form an oxazino pyridine intermediate, which then undergoes radical difluoromethylation.[17][18] The regioselectivity (meta vs. para) can be switched by treating the oxazino pyridine with acid to form a pyridinium salt.[17]
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding the synthesis and biological activity of difluoromethoxy-substituted pyridines and related compounds.
| Table 1: Synthesis of N-Difluoromethylated Pyridines | |
| Pyridine Substrate | Yield (%) |
| Pyridine | 65 |
| 4-Methylpyridine | 72 |
| 4-Methoxypyridine | 58 |
| 4-Chloropyridine | 45 |
| Data extracted from studies on N-difluoromethylation using ethyl bromodifluoroacetate. |
| Table 2: Biological Activity of 2-Difluoromethylpyridine Derivatives as Quorum Sensing Inhibitors | |
| Compound | IC₅₀ (µM) in Pseudomonas aeruginosa |
| 4NPO (Pyridine-N-oxide analog) | 33 ± 1.12 |
| Compound 1 | 35 ± 1.12 |
| Compound 5 | 19 ± 1.01 |
| Compound 6 | 27 ± 0.67 |
| Data from a study demonstrating 2-difluoromethylpyridine as a bioisosteric replacement for pyridine-N-oxide.[20] |
| Table 3: Antiproliferative Activity of 2-Difluoromethoxy-Substituted Estratriene Sulfamates | |
| Compound | GI₅₀ (µM) in MCF-7 Cells |
| 2-Methoxyestradiol (2ME2) | ~1.5 |
| 2-Difluoromethoxyestradiol | >10 |
| Bis-sulfamate 10 (2-OCF₂H analog) | 0.28 |
| STX140 (2-OCH₃ analog) | ~0.3 |
| Data from a study on the synthesis and evaluation of 2-difluoromethoxy-substituted estratriene derivatives.[5][21][22] |
Detailed Experimental Protocols
General Procedure for N-Difluoromethylation of Pyridines
Materials:
-
Pyridine derivative (1.0 mmol)
-
Ethyl bromodifluoroacetate (1.5 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Acetonitrile (CH₃CN) (5 mL)
Procedure:
-
To a solution of the pyridine derivative in acetonitrile, add potassium carbonate.
-
Add ethyl bromodifluoroacetate dropwise to the suspension at room temperature.
-
Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue contains the N-alkylation product, which is then subjected to hydrolysis and decarboxylation. Add a mixture of water and a suitable acid (e.g., HCl) and heat the mixture to reflux for 2-4 hours.
-
After cooling, neutralize the reaction mixture with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-difluoromethylated pyridine.[12][14]
General Procedure for Regioselective meta-C-H-Difluoromethylation of Pyridines
Materials:
-
Pyridine derivative (1.0 mmol)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.1 mmol)
-
Difluoromethylating reagent (e.g., (difluoromethyl)zinc reagent) (1.5 mmol)
-
Radical initiator (e.g., AIBN) (0.1 mmol)
-
Solvent (e.g., Dioxane)
Procedure:
-
In a reaction vessel, dissolve the pyridine derivative in the solvent.
-
Add dimethyl acetylenedicarboxylate and stir the mixture at room temperature for a specified time to form the oxazino pyridine intermediate.
-
Add the difluoromethylating reagent and the radical initiator to the reaction mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction by an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a suitable reagent.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography to obtain the meta-difluoromethylated pyridine.[17][18]
Applications in Drug Discovery: Case Studies
The utility of difluoromethoxy-substituted pyridines is exemplified in various therapeutic areas. For instance, the replacement of a pyridine-N-oxide moiety with a 2-difluoromethylpyridine in quorum sensing inhibitors led to compounds with similar or enhanced activity against Pseudomonas aeruginosa.[20] This demonstrates the potential of this bioisosteric replacement to improve drug-like properties while maintaining biological function.
In the field of oncology, 2-difluoromethoxy-substituted estratriene sulfamates have been synthesized and evaluated as anti-proliferative agents.[5][21][22] While the direct replacement of a methoxy group with a difluoromethoxy group on estradiol decreased potency, the corresponding bis-sulfamated derivatives showed potent anti-proliferative activity, comparable to their methoxy counterparts, with the added benefit of potentially improved metabolic stability.[5][21][22]
Future Perspectives
The unique properties of the difluoromethoxy group, combined with the versatility of the pyridine scaffold, position difluoromethoxy-substituted pyridines as highly attractive building blocks in drug discovery. The continued development of novel and efficient synthetic methodologies for their preparation will undoubtedly accelerate their incorporation into a wider range of therapeutic candidates. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, we can expect to see a growing number of successful drug molecules featuring this privileged structural motif.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics | Bentham Science [eurekaselect.com]
- 8. recent-innovations-of-organo-fluorine-synthesis-and-pharmacokinetics - Ask this paper | Bohrium [bohrium.com]
- 9. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. diposit.ub.edu [diposit.ub.edu]
- 14. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 17. researchgate.net [researchgate.net]
- 18. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. 2-Difluoromethoxy-Substituted Estratriene Sulfamates: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Steroid Sulfatase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
A Technical Guide to the Reactivity of the Nitrile Group in Picolinonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the chemical reactivity of the nitrile functional group in picolinonitriles (cyanopyridines). Picolinonitriles are pivotal intermediates in organic synthesis and are integral to the structure of numerous pharmaceutical compounds.[1][2] The strategic placement of the electron-withdrawing pyridine ring significantly influences the electrophilic character of the nitrile carbon, modulating its reactivity in a variety of important chemical transformations.[3][4] This document details key reactions, presents quantitative data, outlines experimental protocols, and visualizes reaction pathways to serve as a comprehensive resource for professionals in the field.
Electronic Properties and General Reactivity
The nitrile group (—C≡N) is a highly polar functional group characterized by an sp-hybridized carbon atom. The electronegative nitrogen atom withdraws electron density, creating a partial positive charge on the carbon, making it susceptible to nucleophilic attack.[4][5] In picolinonitriles, the pyridine ring acts as an additional electron-withdrawing group, further enhancing the electrophilicity of the nitrile carbon. This increased reactivity is a key factor in the synthetic utility of these compounds.[3] The primary modes of reactivity include nucleophilic additions, reductions, cycloadditions, and transition metal-mediated transformations.
Figure 1: Key reaction pathways originating from the nitrile group of picolinonitriles.
Nucleophilic Addition Reactions
The most common reactions of picolinonitriles involve the nucleophilic addition to the electrophilic carbon of the cyano group.[6][7]
Nitriles can be hydrolyzed under acidic or basic conditions to first yield carboxamides (picolinamides) and subsequently carboxylic acids (picolinic acids).[7][8] The reaction proceeds via an initial nucleophilic attack of water (acid-catalyzed) or hydroxide (base-catalyzed) on the nitrile carbon.[8][9] The intermediate amide can often be isolated under mild conditions, while more vigorous conditions drive the reaction to the carboxylic acid.[5][9]
Figure 2: Workflow for the acid-catalyzed hydrolysis of a picolinonitrile.
Table 1: Conditions for Hydrolysis of Picolinonitriles
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| α-amino-2-furanacetonitrile | Concentrated HCl, room temp. | α-amino-2-furanacetamide | Readily produced | [10] |
| 2-Cyanopyridine | H2SO4 (aq) | Picolinamide | - | [8] |
| Generic Nitrile (R-CN) | NaOH (aq), Δ | Carboxylate Salt (R-COO⁻) | - | [8] |
| 3-Furyl-(2')-hydantoin derivative | 1. Cl2, H2O; 2. Conc. HCl, reflux | 3-Hydroxy-picolinonitrile | 53% |[10] |
Experimental Protocol: Acid-Catalyzed Hydrolysis of a Nitrile [8][11]
-
Protonation: The reaction is initiated by protonating the nitrile nitrogen with a strong acid (e.g., H₂SO₄), which significantly increases the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated nitrile carbon.
-
Tautomerization: A proton transfer occurs from the oxygen to the nitrogen, leading to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide.
-
Isolation/Further Hydrolysis: Under mild conditions, the resulting picolinamide can be isolated. If the reaction is heated or exposed to prolonged acidic conditions, the amide undergoes further hydrolysis to yield the corresponding picolinic acid.
The reduction of picolinonitriles to primary amines (aminomethylpyridines) is a synthetically valuable transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this purpose.[6][11][12] The reaction involves a two-step nucleophilic addition of hydride ions (H⁻).
Figure 3: Logical workflow for the reduction of a picolinonitrile using LiAlH₄.
Table 2: Reduction of Nitriles to Primary Amines
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| L-Valine (as example) | LiAlH₄, THF, reflux 16h | L-Valinol | 73-75% | [13] |
| Generic Nitrile (R-CN) | 1. LiAlH₄, Ether/THF; 2. H₂O | Primary Amine (R-CH₂NH₂) | - | [12] |
| Cinnamaldehyde | LiAlH₄, dry THF, reflux | Hydrocinnamyl alcohol | - |[14] |
Experimental Protocol: Reduction of a Nitrile with LiAlH₄ [13][14][15]
-
Safety Note: Lithium aluminum hydride reacts violently with water and protic solvents to release flammable hydrogen gas. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents (e.g., THF or diethyl ether).[14][16]
-
Setup: An oven-dried, three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: A suspension of LiAlH₄ in anhydrous THF is prepared in the flask and cooled in an ice bath. The picolinonitrile, dissolved in anhydrous THF, is added dropwise to the suspension. The rate of addition is controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).
-
Quenching: The mixture is cooled in an ice bath. The excess LiAlH₄ is cautiously quenched by the sequential, slow addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Isolation: The resulting white precipitate (aluminum salts) is removed by filtration. The organic filtrate is dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude aminomethylpyridine, which can be further purified by distillation or chromatography.
The Ritter reaction is a powerful method for converting nitriles into N-alkyl amides.[17] The reaction involves the electrophilic addition of a carbocation to the nitrogen atom of the nitrile.[18][19] The carbocation is typically generated from an alcohol (primary benzylic, secondary, or tertiary) or an alkene in the presence of a strong acid like sulfuric acid.[18][19] The resulting nitrilium ion is then hydrolyzed during aqueous workup to form the amide.[18] This method has been successfully applied to 2-cyanopyridine for the synthesis of picolinamides.[20][21]
Figure 4: Simplified mechanism of the Ritter Reaction with picolinonitriles.
Table 3: Synthesis of Picolinamides via the Ritter Reaction
| Nitrile | Alcohol/Alkene | Acid | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Cyanopyridine | Various alcohols & alkenes | H₂SO₄ | N-substituted picolinamides | Good to Excellent | [20][21] |
| TMSCN | Alcohol | H₂SO₄ | Formamide | 48% | [18] |
| Chloroacetonitrile | - | - | tert-Alkylamines | - |[19] |
Experimental Protocol: Ritter Reaction with 2-Cyanopyridine and an Alcohol [18]
-
Setup: To a solution of the alcohol in an excess of 2-cyanopyridine at 0 °C, concentrated sulfuric acid is added dropwise with stirring.
-
Reaction: The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature to proceed to completion.
-
Workup: The solution is cooled again to 0 °C and carefully quenched by pouring it over crushed ice, followed by neutralization with a saturated aqueous base solution (e.g., Na₂CO₃ or NaOH).
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are dried, filtered, and concentrated. The resulting crude N-alkyl picolinamide is purified by flash column chromatography.
Cycloaddition Reactions
The C≡N triple bond in picolinonitriles can participate in cycloaddition reactions to form heterocyclic systems. These reactions are powerful tools for building molecular complexity.
-
[3+2] Cycloaddition: This reaction, also known as a 1,3-dipolar cycloaddition, involves a 1,3-dipole reacting with the nitrile (the dipolarophile) to form a five-membered heterocycle.[22][23] For example, nitrile oxides can react with picolinonitriles to form oxadiazoles.[7]
-
[2+2+2] Cycloaddition: This transition-metal-catalyzed reaction combines three unsaturated components, such as two alkyne molecules and one picolinonitrile molecule, to form a substituted pyridine ring.[24] This method is highly atom-economical for constructing complex aromatic systems.[24]
Transition Metal-Catalyzed Reactions
Transition metal catalysis opens up unique avenues for the reactivity of picolinonitriles, including cross-coupling and C-CN bond activation.[25][26]
-
Nitrile as a Coupling Partner: The nitrile group can act as an electrophilic coupling partner. For instance, transition-metal-catalyzed additions of boronic acids to the nitrile group can lead to the formation of ketones or amides.[25]
-
C-CN Bond Activation: While thermodynamically challenging, the C-CN bond can be activated by transition metal complexes (e.g., Ni, Pd).[27] This allows the cyano group to function as a leaving group in cross-coupling reactions or to be used as a cyanide source for cyanation reactions.[27][28]
Applications in Drug Discovery
The transformations of the picolinonitrile group are of immense importance in medicinal chemistry. The resulting functional groups—amides, carboxylic acids, and amines—are common pharmacophores that engage in crucial hydrogen bonding and ionic interactions with biological targets.[3]
-
Picolinamides: The picolinamide scaffold is present in numerous biologically active compounds and can act as a directing group in C-H activation reactions, enabling late-stage functionalization of complex molecules.[20]
-
Aminomethylpyridines: These are key building blocks for ligands that interact with a wide range of receptors and enzymes in the central nervous system.
-
Covalent Inhibitors: The electrophilic nature of the nitrile group allows it to act as a "warhead" that can form a covalent bond with nucleophilic residues (like cysteine or serine) in an enzyme's active site.[3] This strategy has been successfully used in approved drugs for treating diseases like diabetes and COVID-19.[3] The reactivity can be finely tuned by the electronic properties of the pyridine ring and other substituents.[3]
References
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitrile - Wikipedia [en.wikipedia.org]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. US3245998A - Processes for the production of picolinic acid dericatives - Google Patents [patents.google.com]
- 11. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. ch.ic.ac.uk [ch.ic.ac.uk]
- 15. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Ritter reaction - Wikipedia [en.wikipedia.org]
- 18. Ritter Reaction | NROChemistry [nrochemistry.com]
- 19. Ritter Reaction [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Research Collection | ETH Library [research-collection.ethz.ch]
- 22. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Recent advances in [2+2+2] cycloaddition reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 25. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 28. researchgate.net [researchgate.net]
The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions. This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Physicochemical Properties: A Comparative Analysis
The difluoromethoxy group offers a nuanced alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its properties are often intermediate, providing a greater degree of control for fine-tuning molecular characteristics.
Lipophilicity
The lipophilicity of a molecule, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The difluoromethoxy group is considered a lipophilicity-enhancing substituent, though its impact is generally less pronounced than that of the trifluoromethoxy group.[1][2]
The Hansch hydrophobicity parameter (π) provides a measure of the lipophilicity of a substituent. A positive π value indicates that the substituent increases the lipophilicity of the parent molecule.
Table 1: Comparison of Lipophilicity Parameters
| Substituent | Hansch Hydrophobicity Parameter (π) |
| Methoxy (-OCH₃) | -0.02 |
| Difluoromethoxy (-OCF₂H) | +0.2 to +0.6 [3] |
| Trifluoromethoxy (-OCF₃) | +1.04[4] |
The dynamic lipophilicity of the -OCF₂H group, with a rotational energy barrier of only 0.45 kcal/mol, allows it to adapt its conformation to the surrounding chemical environment, which can be advantageous for receptor binding and membrane permeability.[3]
Hydrogen Bonding Capacity
A key feature of the difluoromethoxy group is its ability to act as a hydrogen bond donor.[1][5] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions, a characteristic not observed in the methoxy or trifluoromethoxy groups. The strength of this interaction can be quantified by the Abraham hydrogen bond acidity parameter (A).
Table 2: Hydrogen Bond Acidity
| Group | Abraham Hydrogen Bond Acidity (A) |
| Difluoromethyl (in ArOCF₂H) | 0.094 - 0.126 |
| Thiophenol (-SH) | ~0.12 |
| Aniline (-NH₂) | ~0.07 |
| Hydroxyl (-OH) | Significantly higher |
Note: The A value for the difluoromethyl group in difluoromethyl anisoles was found to be in this range, indicating it acts as a hydrogen bond donor on a scale similar to thiophenol and aniline.[1]
This hydrogen bond donating capability allows the difluoromethoxy group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining or enhancing binding affinity to target proteins.[1]
Role in Drug Design and Development
The unique physicochemical properties of the difluoromethoxy group translate into several strategic advantages in drug design.
Bioisosterism
The difluoromethoxy group can act as a bioisostere for several common functional groups, including:
-
Hydroxyl and Thiol Groups: Its ability to act as a hydrogen bond donor makes it a suitable replacement for these groups, often with improved metabolic stability.
-
Methoxy Group: Replacing a methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic pathway, thereby increasing the drug's half-life. It also introduces a hydrogen bond donor capability not present in the original methoxy group.
Metabolic Stability
The strong carbon-fluorine bonds in the difluoromethoxy group contribute to its high metabolic stability.[2] It is generally more resistant to oxidative metabolism compared to the methoxy group. This increased stability can lead to a longer drug half-life, reduced clearance, and potentially a lower required dose.
Modulation of pKa
The electron-withdrawing nature of the fluorine atoms in the difluoromethoxy group can influence the acidity or basicity (pKa) of nearby functional groups. This can be strategically employed to optimize the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.
Experimental Protocols
Synthesis of Aryl Difluoromethyl Ethers
A common method for the synthesis of aryl difluoromethyl ethers is the O-difluoromethylation of phenols. The following is a representative experimental protocol.
Experimental Workflow: O-Difluoromethylation of a Phenol
Detailed Protocol for O-Difluoromethylation of 4-Hydroxypyridine:
-
Reaction Setup: To a stirred solution of 4-hydroxypyridine (1.0 eq) in a mixture of DMF and water (e.g., 4:1 v/v), add cesium carbonate (2.0 eq).
-
Difluoromethylating Agent Addition: Add sodium chlorodifluoroacetate (2.5 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 110 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(difluoromethoxy)pyridine.[6]
In Vitro Metabolic Stability Assays
Assessing the metabolic stability of a difluoromethoxy-containing compound is crucial. This is typically done using in vitro assays with liver microsomes or hepatocytes.
3.2.1. Microsomal Stability Assay
This assay primarily evaluates phase I metabolism, particularly by cytochrome P450 enzymes.
Experimental Protocol:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from human, rat, or other species of interest), a phosphate buffer (pH 7.4), and the test compound (final concentration typically 1 µM).
-
Initiation: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for CYP enzymes).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line gives the rate of disappearance, from which the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.[7][8]
3.2.2. Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolism, including both phase I and phase II pathways, as hepatocytes contain a full complement of metabolic enzymes.
Experimental Protocol:
-
Cell Preparation: Thaw cryopreserved hepatocytes and resuspend them in an appropriate incubation medium. Determine cell viability and adjust the cell density.
-
Incubation: Add the hepatocyte suspension to a multi-well plate. Add the test compound (final concentration typically 1 µM) to initiate the incubation at 37°C in a humidified incubator with 5% CO₂.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the cell suspension and quench the metabolic activity with a cold organic solvent containing an internal standard.
-
Analysis: Process the samples as described for the microsomal stability assay and analyze by LC-MS/MS.
-
Data Analysis: Calculate the metabolic stability parameters (t₁/₂ and CLᵢₙₜ) as described above.[9][10][11]
Signaling Pathways: The JAK-STAT Pathway Example
The difluoromethoxy group is increasingly being incorporated into kinase inhibitors, which often target specific signaling pathways implicated in diseases like cancer and autoimmune disorders. A prominent example is the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.
The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.[12][13] Dysregulation of this pathway is associated with various diseases.
JAK-STAT Signaling Pathway
Conclusion
The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's armamentarium. Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates. By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles. This guide serves as a foundational resource for scientists and professionals in the field of drug development, providing the necessary data, protocols, and conceptual frameworks to harness the full potential of this important functional group.
References
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantifying the ability of the CF2H group as a hydrogen bond donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-(Difluoromethoxy)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the two-step synthesis of 6-(difluoromethoxy)picolinonitrile, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available 6-chloropicolinonitrile. The synthesis involves an initial hydrolysis of the chloro-substituent to a hydroxyl group, followed by an O-difluoromethylation reaction. This application note includes comprehensive experimental procedures, tabulated data for reaction parameters, and a visual representation of the synthetic workflow.
Introduction
The incorporation of the difluoromethoxy group (-OCF₂H) into heterocyclic scaffolds is a widely employed strategy in modern drug design. This moiety can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This compound is therefore a key intermediate for the synthesis of novel pharmaceutical candidates. The following protocols detail a reliable and accessible method for its preparation from 6-chloropicolinonitrile.
Synthetic Pathway Overview
The synthesis of this compound from 6-chloropicolinonitrile is achieved via a two-step process:
-
Hydrolysis: 6-chloropicolinonitrile is first hydrolyzed to 6-hydroxypicolinonitrile. This is a nucleophilic aromatic substitution reaction where the chloride is displaced by a hydroxide ion.
-
O-Difluoromethylation: The resulting 6-hydroxypicolinonitrile is then O-difluoromethylated using sodium chlorodifluoroacetate as the difluorocarbene precursor.
Experimental Protocols
Step 1: Synthesis of 6-Hydroxypicolinonitrile
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Chloropicolinonitrile | ≥98% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | VWR Chemicals |
| Deionized Water | N/A | In-house |
| Hydrochloric Acid (HCl), conc. | ACS Reagent, 37% | J.T. Baker |
| Ethyl Acetate | HPLC Grade, ≥99.5% | Fisher Chemical |
| Anhydrous Sodium Sulfate | ACS Reagent | EMD Millipore |
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropicolinonitrile (1.0 eq).
-
Prepare a 2 M aqueous solution of sodium hydroxide (2.0-3.0 eq) and add it to the flask.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture to pH ~7 by the dropwise addition of concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 6-hydroxypicolinonitrile can be purified by recrystallization or column chromatography.
Quantitative Data Summary (Step 1):
| Parameter | Value |
| Reactant Ratio (mol/mol) | 1 : 2.5 (6-chloropicolinonitrile : NaOH) |
| Solvent | Water |
| Reaction Temperature | 100-110 °C |
| Reaction Time | 6 hours |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >95% |
Step 2: Synthesis of this compound
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Hydroxypicolinonitrile | ≥95% | (From Step 1) |
| Sodium Chlorodifluoroacetate | ≥97% | TCI Chemicals |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Acros Organics |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Alfa Aesar |
| Deionized Water | N/A | In-house |
| Diethyl Ether | ACS Reagent, ≥99.0% | Macron Fine Chemicals |
| Anhydrous Magnesium Sulfate | ACS Reagent | BeanTown Chemical |
Equipment:
-
Three-neck round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Syringe and needles
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add 6-hydroxypicolinonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) via syringe to dissolve the reagents.
-
Add sodium chlorodifluoroacetate (2.0-2.5 eq) to the reaction mixture.
-
Heat the mixture to 100-120 °C and stir vigorously for 3-6 hours.[1]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3 x volume).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary (Step 2):
| Parameter | Value |
| Reactant Ratio (mol/mol) | 1 : 2.2 (6-hydroxypicolinonitrile : ClCF₂COONa) |
| Base | Potassium Carbonate (1.5 eq) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 110 °C |
| Reaction Time | 4 hours |
| Typical Yield | 60-75% |
| Purity (by HPLC) | >98% |
Visualizing the Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Two-step synthesis of this compound.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium hydroxide and hydrochloric acid are corrosive. Handle with care.
-
DMF is a potential reproductive hazard; avoid inhalation and skin contact.
-
The O-difluoromethylation reaction generates gaseous byproducts and should be performed with adequate ventilation.
Conclusion
The described two-step protocol provides a reliable and scalable method for the synthesis of this compound from 6-chloropicolinonitrile. The procedures are based on established chemical transformations and utilize commercially available reagents. These application notes are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with "6-(Difluoromethoxy)picolinonitrile"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of "6-(Difluoromethoxy)picolinonitrile," a valuable building block in medicinal chemistry and materials science. Due to the limited availability of specific published examples for this substrate, this document presents generalized yet detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions based on established methods for structurally related 2-halopyridines. These protocols are intended to serve as a starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between a halide (or triflate) and an organoboron compound. For the arylation of "this compound," a precursor such as 6-chloro- or 6-bromo-2-(difluoromethoxy)pyridine would be required to react with a suitable boronic acid or boronate ester.
Quantitative Data Summary: Representative Conditions for Suzuki-Miyaura Coupling of 2-Halopyridines
| Entry | Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2 eq) | Dioxane | 100 | 18 | 75-90 |
| 3 | 2-Bromopyridine | Thiophene-3-boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2 eq) | DMF | 90 | 16 | 80-92 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for 2-halopyridines and should be optimized for "6-halo-2-(difluoromethoxy)pyridine".
Materials:
-
6-Halo-2-(difluoromethoxy)pyridine (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 6-halo-2-(difluoromethoxy)pyridine, arylboronic acid, palladium catalyst, ligand (if applicable), and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-2-(difluoromethoxy)pyridine.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a powerful tool for synthesizing arylamines. This reaction would be employed to couple an amine with a 6-halo-2-(difluoromethoxy)pyridine precursor.
Quantitative Data Summary: Representative Conditions for Buchwald-Hartwig Amination of 2-Halopyridines
| Entry | Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4 eq) | Toluene | 100 | 16 | 80-95 |
| 2 | 2-Chloropyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2 eq) | t-BuOH | 110 | 20 | 70-85 |
| 3 | 2-Bromopyridine | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS (1.5 eq) | Dioxane | 90 | 18 | 85-98 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline for the amination of 2-halopyridines and will likely require optimization for "6-halo-2-(difluoromethoxy)pyridine".
Materials:
-
6-Halo-2-(difluoromethoxy)pyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, RuPhos) (1.5-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, LHMDS) (1.4-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, t-BuOH)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst, phosphine ligand, and base.
-
Add the 6-halo-2-(difluoromethoxy)pyridine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture with stirring for the required time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the residue by flash column chromatography to yield the desired 6-amino-2-(difluoromethoxy)pyridine derivative.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction can be used to introduce an alkynyl moiety at the 6-position of the picolinonitrile core.
Quantitative Data Summary: Representative Conditions for Sonogashira Coupling of 2-Halopyridines
| Entry | Halide | Alkyne | Pd Cat. (mol%) | Cu Cat. (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | 2-Bromopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 80 | 12 | 75-90 |
| 3 | 2-Iodopyridine | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | Acetonitrile | 70 | 8 | 80-92 |
Experimental Protocol: General Procedure for Sonogashira Coupling
This is a generalized protocol for the Sonogashira coupling of 2-halopyridines. Optimization will be necessary for "6-halo-2-(difluoromethoxy)pyridine".
Materials:
-
6-Halo-2-(difluoromethoxy)pyridine (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., Et₃N, DIPA, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., THF, DMF, Acetonitrile)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 6-halo-2-(difluoromethoxy)pyridine, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the base (if it is a solid, it can be added with the other solids).
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Heat the reaction to the desired temperature (typically 60-80 °C) and monitor its progress.
-
Upon completion, cool the mixture and dilute with an organic solvent.
-
Wash the organic layer with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic phase, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography to obtain the 6-alkynyl-2-(difluoromethoxy)pyridine.
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for Sonogashira Coupling.
Suzuki-Miyaura coupling protocol for "6-(Difluoromethoxy)picolinonitrile".
An Application Note on the Suzuki-Miyaura Coupling of 6-(Difluoromethoxy)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with various aryl and heteroaryl boronic acids or their derivatives. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of novel pharmaceutical compounds and functional materials.
The electron-withdrawing nature of the difluoromethoxy and nitrile groups in this compound presents unique challenges, including the potential for slow reaction rates and competing side reactions. The following protocol is designed to address these challenges, drawing upon established methodologies for the coupling of electron-deficient heterocyclic halides.
Challenges in Coupling Electron-Deficient Pyridines
The Suzuki-Miyaura coupling of 2-substituted pyridines, particularly those bearing electron-withdrawing groups, can be challenging. Several factors contribute to this difficulty:
-
Slow Transmetalation: Electron-deficient heteroaryl boron derivatives undergo transmetalation at a relatively slow rate.[1]
-
Protodeboronation: These reagents can be prone to decomposition via a protodeboronation pathway.[1]
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.
To overcome these obstacles, careful selection of the catalyst, ligand, base, and reaction conditions is paramount. The use of specialized boronic acid derivatives can also enhance stability and reactivity.
Experimental Protocol
This protocol provides a general method that can be optimized for specific substrates.
Materials:
-
This compound (or corresponding halide)
-
Aryl/heteroaryl boronic acid, boronate ester (e.g., pinacol or neopentyl), or trifluoroborate salt
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a suitable precatalyst)
-
Ligand (if using a general palladium source, e.g., a biarylphosphine ligand like SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, or KF)
-
Anhydrous solvent (e.g., dioxane, toluene, or 1,2-dimethoxyethane (DME))
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the aryl/heteroaryl boronic acid derivative (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the ligand (if required, 1-2 equiv. relative to Pd).
-
Addition of Reagents: Add the base (2.0-3.0 equiv.) and the anhydrous solvent.
-
Reaction Conditions: The reaction mixture is then heated to 80-120 °C and stirred for 2-24 hours. Reaction progress should be monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water or brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings of challenging 2-substituted pyridines, which can serve as a starting point for the optimization of the coupling with this compound.
Table 1: Catalyst and Ligand Screening for Suzuki-Miyaura Coupling
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | Moderate to Good |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 8 | Good to Excellent |
| 3 | Pd(OAc)₂ | P(t-Bu)₃ | KF | Dioxane | 80 | 18 | Good |
| 4 | PdCl₂(dppf) | - | Cs₂CO₃ | DME | 90 | 16 | Good |
Table 2: Effect of Boron Reagent on Coupling Efficiency
| Entry | Boron Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Arylboronic Acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | Variable |
| 2 | Arylboronic acid pinacol ester | K₃PO₄ | Dioxane | 100 | 8 | Good to Excellent |
| 3 | Aryltrifluoroborate salt | Cs₂CO₃ | DME/H₂O | 90 | 10 | Good |
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of this compound is a viable and powerful method for the synthesis of novel biaryl and heteroaryl-aryl structures. Success hinges on the careful selection of reaction parameters to overcome the challenges associated with electron-deficient pyridine substrates. The protocol and data presented herein provide a solid foundation for researchers to develop and optimize this important transformation for applications in drug discovery and materials science.
References
Application Notes and Protocols: 6-(Difluoromethoxy)picolinonitrile in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 6-(Difluoromethoxy)picolinonitrile as a key intermediate in the synthesis of novel agrochemical compounds. The protocols outlined below are based on established synthetic methodologies for related picolinate-based agrochemicals and are intended to serve as a foundational guide for the development of new herbicides, fungicides, and insecticides.
Introduction
This compound is a promising, yet underexplored, building block for the synthesis of next-generation agrochemicals. The incorporation of a difluoromethoxy group into the picolinonitrile scaffold is anticipated to enhance the biological activity, metabolic stability, and overall physicochemical properties of the resulting agrochemical compounds. The picolinic acid framework is a well-established pharmacophore in several commercial herbicides, and the unique electronic properties of the difluoromethoxy group can lead to improved efficacy and a broader spectrum of activity.
Key Applications in Agrochemical Synthesis
The primary application of this compound is as a precursor to a variety of 6-substituted picolinic acid derivatives. The nitrile functionality can be readily converted to a carboxylic acid, ester, or amide, while the difluoromethoxy group provides a lipophilic and metabolically stable moiety. The pyridine ring can be further functionalized to modulate the biological activity and selectivity of the final compound.
Synthesis of Herbicidal 6-(Difluoromethoxy)picolinic Acids
The picolinic acid scaffold is a key feature of auxinic herbicides. The synthesis of 6-(difluoromethoxy)picolinic acid from the corresponding nitrile is a critical step in accessing this class of herbicides.
Experimental Protocol: Hydrolysis of this compound
This protocol describes the hydrolysis of the nitrile to the corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
pH meter or pH paper
-
Standard laboratory glassware for extraction and purification
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.
-
The product, 6-(difluoromethoxy)picolinic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Outcome:
This procedure is expected to yield 6-(difluoromethoxy)picolinic acid in good to excellent yields, which can then be used in subsequent steps to synthesize various herbicidal derivatives.
Synthesis of Fungicidal and Insecticidal Derivatives
The picolinonitrile scaffold can also be elaborated to generate compounds with potential fungicidal and insecticidal activities. This can be achieved through nucleophilic addition to the nitrile group or by functionalization of the pyridine ring.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis and biological activity of related picolinic acid-based agrochemicals. This data is provided for comparative purposes to guide the evaluation of new compounds derived from this compound.
| Compound Class | Synthetic Step | Typical Yield (%) | Biological Activity Metric | Typical Value |
| Picolinic Acid Herbicides | Nitrile Hydrolysis | 80-95% | Root Growth Inhibition (EC50) | 0.1 - 10 µM |
| Picolinamide Fungicides | Amide Coupling | 70-90% | Fungal Growth Inhibition (MIC) | 1 - 50 µg/mL |
| Pyridine-based Insecticides | Ring Functionalization | 50-80% | Insect Mortality (LC50) | 0.5 - 20 ppm |
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and experimental workflows described in these application notes.
Caption: Synthetic pathway for herbicidal picolinic acids.
Application Notes and Protocols for 6-(Difluoromethoxy)picolinonitrile in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Difluoromethoxy)picolinonitrile is a key heterocyclic building block utilized in the synthesis of complex pharmaceutical compounds. Its unique difluoromethoxy group and reactive nitrile functionality make it a valuable intermediate for introducing specific physicochemical properties and enabling diverse chemical transformations. This document provides detailed application notes and protocols for the use of this compound as a crucial intermediate in the synthesis of the kinase inhibitor, Ripretinib.
Application: Intermediate for the Synthesis of Ripretinib
This compound is a critical starting material for the preparation of the picolinamide fragment of Ripretinib, a potent kinase inhibitor used in the treatment of gastrointestinal stromal tumors. The synthetic strategy involves the hydrolysis of the nitrile to a primary amide, followed by an amide coupling reaction with the appropriate amine partner.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄F₂N₂O |
| Molecular Weight | 170.12 g/mol |
| CAS Number | 1214349-26-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in most common organic solvents (e.g., DCM, THF, DMF) |
Synthetic Pathway Overview
The overall synthetic pathway from this compound to Ripretinib involves two key transformations:
-
Hydrolysis: Conversion of the nitrile group of this compound to a primary amide to form 6-(Difluoromethoxy)picolinamide.
-
Amide Coupling: Reaction of the resulting 6-(Difluoromethoxy)picolinamide with a key amine intermediate to form the final Ripretinib molecule.
Caption: General synthetic workflow for Ripretinib synthesis.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 6-(Difluoromethoxy)picolinamide
This protocol describes the conversion of the nitrile functionality to a primary amide, a crucial step in preparing the picolinamide intermediate.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (EtOH) or other suitable alcohol
-
Water (H₂O)
-
Hydrogen peroxide (H₂O₂) (optional, for milder conditions)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, crystallization dishes)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a solution of NaOH or KOH (2-5 eq) in a mixture of ethanol and water.
-
For a milder reaction, an alkaline solution of hydrogen peroxide can be used.[1]
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 6-(Difluoromethoxy)picolinamide.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Yield | 70-95% | [2] |
| Reaction Time | 2-6 hours | [2] |
| Temperature | Reflux | [2] |
graph "Hydrolysis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853", fontcolor="#202124"];Start [label="Start: this compound"]; Reactants [label="Add NaOH/EtOH/H₂O"]; Reaction [label="Reflux for 2-6h"]; Workup [label="Neutralization & Extraction"]; Purification [label="Recrystallization/Chromatography"]; Product [label="Product: 6-(Difluoromethoxy)picolinamide", fillcolor="#FBBC05"];
Start -> Reactants; Reactants -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }
Caption: Workflow for the hydrolysis of the nitrile to the amide.
Protocol 2: Amide Coupling to Synthesize Ripretinib
This protocol details the coupling of 6-(Difluoromethoxy)picolinamide with the key amine intermediate to form Ripretinib. Common coupling agents like EDC/HOBt are employed.
Materials:
-
6-(Difluoromethoxy)picolinamide
-
5-amino-1-((R)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2,2,2-trifluoroethyl)pyridin-2(1H)-one (Amine Intermediate)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 6-(Difluoromethoxy)picolinamide (1.0-1.2 eq), the amine intermediate (1.0 eq), and HOBt (1.0-1.2 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add DIPEA (2-3 eq) to the mixture and stir for 10-15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.0-1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude Ripretinib by column chromatography or recrystallization.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Yield | 60-85% | [3][4] |
| Reaction Time | 12-24 hours | [3][4] |
| Temperature | 0 °C to Room Temperature | [3][4] |
graph "Amide_Coupling_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4", fontcolor="#202124"];Start [label="Start: Picolinamide & Amine Intermediate"]; Reagents [label="Add EDC/HOBt/DIPEA in DMF"]; Reaction [label="Stir at 0°C to RT overnight"]; Workup [label="Quench with Water & Extract"]; Purification [label="Column Chromatography/Recrystallization"]; Product [label="Product: Ripretinib", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Reagents; Reagents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }
Caption: Workflow for the amide coupling reaction to form Ripretinib.
Conclusion
This compound is a versatile and valuable intermediate in pharmaceutical synthesis, particularly demonstrated by its application in the synthesis of Ripretinib. The protocols provided herein offer a detailed guide for researchers and professionals in drug development for the efficient conversion of this building block into a high-value active pharmaceutical ingredient. Careful optimization of reaction conditions and adherence to standard laboratory practices are essential for achieving high yields and purity.
References
- 1. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 2. Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 6-(Difluoromethoxy)picolinonitrile for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical derivatization of 6-(Difluoromethoxy)picolinonitrile. The primary objective is to generate a diverse library of novel compounds for subsequent biological screening. The nitrile functional group of the starting material serves as a versatile chemical handle for the synthesis of various derivatives, including amides, N-substituted amidines, and 5-substituted-1H-tetrazoles. These modifications introduce a range of pharmacophoric features, increasing the potential for discovering new bioactive molecules. This guide outlines the synthetic procedures, purification methods, and a proposed workflow for preliminary biological evaluation.
Introduction
This compound is a pyridine-based scaffold containing a difluoromethoxy group, a moiety known to enhance metabolic stability and cell permeability in drug candidates. The nitrile group offers a reactive site for a variety of chemical transformations, making it an excellent starting point for the creation of a chemical library for high-throughput screening. This application note details the conversion of the nitrile to three key functional groups: amides, amidines, and tetrazoles. Each of these groups can participate in different biological interactions, thereby broadening the scope of potential therapeutic applications.
The derivatization strategies outlined herein are designed to be robust and adaptable for parallel synthesis, allowing for the efficient generation of a library of analogs. Following synthesis and purification, a general biological screening cascade is proposed to identify promising lead compounds for further investigation.
Derivatization Strategies
The central theme of this protocol is the functional group transformation of the nitrile moiety in this compound. The following sections provide detailed experimental procedures for the synthesis of amide, amidine, and tetrazole derivatives.
A general workflow for the derivatization process is illustrated below:
Caption: Derivatization workflow for this compound.
Synthesis of Amide Derivatives
The conversion of nitriles to amides can be achieved through controlled hydrolysis, often under basic conditions using hydrogen peroxide. This method is generally mild and provides good yields of the corresponding primary amide.
Protocol 2.1: Synthesis of 6-(Difluoromethoxy)picolinamide
-
Materials: this compound, Ethanol, 6 M Sodium Hydroxide (NaOH), 30% Hydrogen Peroxide (H₂O₂), Ethyl Acetate, Saturated Sodium Chloride solution (brine), Anhydrous Magnesium Sulfate (MgSO₄), Rotary evaporator, Round-bottom flask, Magnetic stirrer, Ice bath.
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of ethanol.
-
Cool the solution in an ice bath and add 5.0 mL of 6 M NaOH solution dropwise while stirring.
-
To this mixture, add 5.0 mL of 30% H₂O₂ dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding 20 mL of a saturated sodium thiosulfate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 6-(Difluoromethoxy)picolinamide.
-
Synthesis of N-Substituted Amidine Derivatives
The Pinner reaction is a classic method for converting nitriles to amidines. It involves the formation of an intermediate imidate hydrochloride, which is then reacted with an amine.
Protocol 2.2: Synthesis of N-Aryl/Alkyl-6-(Difluoromethoxy)picolinimidamide
-
Materials: this compound, Anhydrous Ethanol, Dry Hydrogen Chloride (HCl) gas, Anhydrous Diethyl Ether, Primary or Secondary Amine (e.g., aniline, benzylamine), Triethylamine, Dichloromethane (DCM), Anhydrous Sodium Sulfate (Na₂SO₄), Rotary evaporator.
-
Procedure:
-
Step 1: Formation of the Imidate Hydrochloride (Pinner Salt).
-
Suspend 1.0 g of this compound in 20 mL of anhydrous ethanol in a dry flask equipped with a gas inlet tube and a drying tube.
-
Cool the suspension in an ice bath and bubble dry HCl gas through the mixture for 1-2 hours with stirring.
-
Seal the flask and store it at 4 °C overnight to allow for the precipitation of the Pinner salt.
-
Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
-
Step 2: Amination.
-
Dissolve the dried Pinner salt in 30 mL of anhydrous DCM.
-
To this solution, add 1.2 equivalents of the desired primary or secondary amine, followed by 2.0 equivalents of triethylamine.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-substituted amidine.
-
-
Synthesis of 5-Substituted-1H-tetrazole Derivatives
Tetrazoles are important bioisosteres for carboxylic acids and are often found in medicinal compounds. They can be synthesized from nitriles via a [2+3] cycloaddition reaction with an azide salt, often catalyzed by a Lewis acid.[1][2][3]
Protocol 2.3: Synthesis of 5-(6-(Difluoromethoxy)pyridin-2-yl)-1H-tetrazole
-
Materials: this compound, Sodium Azide (NaN₃), Zinc Bromide (ZnBr₂), Water, 3 M Hydrochloric Acid (HCl), Ethyl Acetate, Anhydrous Sodium Sulfate (Na₂SO₄), Rotary evaporator.[2]
-
Procedure:
-
To a 100 mL round-bottom flask, add 1.0 g of this compound, 1.1 equivalents of sodium azide, and 1.0 equivalent of zinc bromide.[2]
-
Add 20 mL of water to the flask.[2]
-
Heat the mixture to reflux with vigorous stirring for 24 hours.[2]
-
After cooling to room temperature, add 15 mL of 3 M HCl and 50 mL of ethyl acetate. Stir vigorously until all solids dissolve.[2]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).[2]
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired tetrazole derivative.
-
Data Presentation
The synthesized derivatives should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis). The quantitative data for a representative set of derivatives is summarized below.
| Derivative Class | R-Group | Yield (%) | Melting Point (°C) | m/z [M+H]⁺ |
| Amide | - | 75 | 145-147 | 189.05 |
| Amidine | Phenyl | 62 | 110-112 | 264.10 |
| Amidine | Benzyl | 58 | 98-100 | 278.12 |
| Tetrazole | - | 81 | 198-200 | 214.06 |
Biological Screening Cascade
A tiered approach to biological screening is recommended to efficiently identify compounds with promising activity.
Caption: A tiered biological screening cascade for derivative libraries.
Primary Screening: Cell Viability Assay
A common primary screen for anticancer activity is a cell viability assay, such as the MTT or resazurin assay. This provides a broad assessment of the cytotoxic or cytostatic effects of the compounds.
Protocol 4.1: MTT Cell Viability Assay
-
Materials: Human cancer cell lines (e.g., MCF-7, A549, HCT116), DMEM or RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, Synthesized compounds dissolved in DMSO, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Solubilization buffer (e.g., DMSO or acidified isopropanol), Plate reader.
-
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized compounds in culture medium. The final DMSO concentration should be below 0.5%.
-
Treat the cells with the compounds at various concentrations (e.g., ranging from 0.1 to 100 µM) and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ values for active compounds.
-
Secondary Screening: Target-Based Assays
Compounds that show significant activity in the primary screen should be further investigated in target-based assays to elucidate their mechanism of action. For example, if anticancer activity is observed, assays for specific kinases, proteases, or other cancer-related targets can be employed.
Conclusion
The protocols detailed in this application note provide a robust framework for the derivatization of this compound and the subsequent biological evaluation of the resulting compound library. By systematically exploring the chemical space around this scaffold, there is a significant potential for the discovery of novel bioactive molecules with therapeutic relevance. The provided workflows and protocols are intended as a guide and can be further optimized based on specific research objectives and available resources.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Difluoromethoxy)picolinonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Difluoromethoxy)picolinonitrile.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method is the difluoromethylation of 6-hydroxypicolinonitrile. This reaction is typically achieved using a difluorocarbene precursor, such as sodium chlorodifluoroacetate, in the presence of a base and a suitable polar aprotic solvent.
Q2: What are the most common byproducts observed in this synthesis?
The most frequently encountered byproducts include unreacted starting material (6-hydroxypicolinonitrile), the product of N-difluoromethylation of the pyridine ring, and potential oligomeric species. The formation of these byproducts is highly dependent on the reaction conditions.
Q3: How can I minimize the formation of the N-difluoromethylated byproduct?
Minimizing the formation of the N-difluoromethylated byproduct can be achieved by carefully controlling the reaction temperature and the rate of addition of the difluoromethylating agent. Running the reaction at a lower temperature and ensuring slow addition can favor O-alkylation over N-alkylation.
Q4: What are the recommended purification methods for this compound?
Column chromatography on silica gel is the most effective method for purifying the final product and removing the common byproducts. A gradient elution system, for example, with a mixture of ethyl acetate and hexanes, typically provides good separation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure all reagents are dry and of high purity. |
| 2. Degradation of starting material or product. | - Lower the reaction temperature. - Use a milder base. | |
| Presence of significant unreacted starting material | 1. Insufficient amount of difluoromethylating agent. | - Increase the molar equivalents of the difluoromethylating agent. |
| 2. Low reaction temperature or short reaction time. | - Gradually increase the reaction temperature and monitor by TLC. - Extend the reaction time. | |
| Formation of an N-difluoromethylated byproduct | 1. High reaction temperature. | - Maintain a lower reaction temperature (e.g., 70-80 °C). |
| 2. Rapid addition of the difluoromethylating agent. | - Add the difluoromethylating agent portion-wise or via syringe pump over an extended period. | |
| Difficult purification | 1. Byproducts with similar polarity to the product. | - Optimize the solvent system for column chromatography. - Consider a different stationary phase for chromatography. |
Experimental Protocol: Synthesis of this compound
This protocol describes the difluoromethylation of 6-hydroxypicolinonitrile using sodium chlorodifluoroacetate.
Materials:
-
6-hydroxypicolinonitrile
-
Sodium chlorodifluoroacetate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 6-hydroxypicolinonitrile (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the mixture and stir at room temperature for 30 minutes.
-
Add sodium chlorodifluoroacetate (2.5 eq) portion-wise over 1 hour.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Relationship between reaction conditions and byproduct formation.
Technical Support Center: Purification of Crude "6-(Difluoromethoxy)picolinonitrile"
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude "6-(Difluoromethoxy)picolinonitrile" by column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of "this compound".
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | Incorrect solvent system polarity. | Optimize the eluent system. A common starting point is a gradient of ethyl acetate in hexane. Adjust the gradient to achieve better separation, which can be guided by thin-layer chromatography (TLC). |
| Column overloading. | Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. | |
| Column channeling. | Ensure the silica gel is packed uniformly without any cracks or channels. Dry packing followed by careful wetting or slurry packing can prevent this. | |
| Product Elutes Too Quickly (Low Retention) | Solvent system is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Product Elutes Too Slowly or Not at All | Solvent system is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent. |
| Compound may be degrading on the silica gel. | Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine mixed in the eluent, especially if acidic impurities are present. | |
| Tailing of the Product Peak | Interactions between the compound and acidic sites on the silica gel. | Add a small percentage of a modifier like triethylamine to the eluent system to neutralize acidic sites. |
| The compound is not fully soluble in the eluent. | Ensure the chosen eluent system is a good solvent for "this compound". | |
| Multiple Fractions Containing the Product | Sub-optimal gradient elution. | A shallower gradient or isocratic elution once the product starts to elute may provide a more compact product band. |
| The column was run too quickly. | Reduce the flow rate to allow for better equilibration between the stationary and mobile phases. |
Frequently Asked Questions (FAQs)
Q1: What is a typical column chromatography protocol for purifying "this compound"?
A1: A representative protocol involves using silica gel as the stationary phase and a gradient elution system of hexane and ethyl acetate as the mobile phase. The crude product is loaded onto the column and eluted with an increasing concentration of ethyl acetate in hexane.
Q2: How do I determine the right solvent system for the column?
A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC). The goal is to find a solvent mixture that gives your desired product an Rf value of approximately 0.2-0.4, with good separation from impurities.
Q3: Can "this compound" degrade on silica gel?
Q4: What should I do if my compound is not soluble in the initial eluent?
A4: You can dissolve your crude product in a minimal amount of a stronger solvent (like dichloromethane or ethyl acetate) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the top of your column.
Q5: How much crude product can I load onto my column?
A5: A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 for good separation. This ratio may need to be increased for difficult separations.
Experimental Protocol
Purification of "this compound" by Silica Gel Column Chromatography
This protocol is adapted from a documented synthesis of "this compound".
1. Materials:
- Crude "this compound"
- Silica gel (230-400 mesh)
- Hexane (ACS grade)
- Ethyl acetate (ACS grade)
- Glass chromatography column
- Thin-layer chromatography (TLC) plates (silica gel coated)
- Collection tubes
- Rotary evaporator
2. Preparation:
- TLC Analysis: Prepare a dilute solution of the crude product and spot it on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that provides good separation and an Rf of ~0.2-0.4 for the product.
- Column Packing: Secure the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane). Pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to ensure even packing. Add a layer of sand on top of the silica gel.
3. Loading the Sample:
- Dissolve the crude "this compound" in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Carefully apply the solution to the top of the silica gel bed using a pipette.
- Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
4. Elution:
- Begin eluting with the least polar solvent system determined from your TLC analysis (e.g., 100% hexane).
- Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in hexane. A typical gradient might be from 0% to 50% ethyl acetate.
- Collect fractions in separate test tubes.
5. Analysis and Collection:
- Monitor the elution of the product by TLC analysis of the collected fractions.
- Combine the fractions that contain the pure product.
- Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified "this compound".
Visualizations
Caption: Experimental workflow for the purification of "this compound".
Caption: Troubleshooting logic for poor separation in column chromatography.
Technical Support Center: Optimizing Suzuki Coupling with 6-(Difluoromethoxy)picolinonitrile
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 6-(difluoromethoxy)picolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for this challenging transformation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki coupling with this compound?
A1: The primary challenges arise from the electronic properties and coordination ability of the substrate. The electron-withdrawing nature of the difluoromethoxy and nitrile groups can affect the oxidative addition step. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or unproductive pathways. Careful selection of the catalyst, ligand, and base is crucial to overcome these challenges.
Q2: Which palladium catalyst and ligand combination is a good starting point for this reaction?
A2: For electron-deficient heteroaromatic halides like this compound, a catalyst system known for high activity is recommended. A good starting point is a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered and electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands are known to promote both oxidative addition and reductive elimination, which are key steps in the catalytic cycle.
Q3: What is the role of the base in this reaction, and which one should I choose?
A3: The base activates the boronic acid partner for transmetalation. For this substrate, a moderately strong base is often effective. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[1] The choice of base can be critical, and screening different bases may be necessary for optimal results. In some cases, a fluoride source like potassium fluoride (KF) can be beneficial, particularly if protodeboronation of the boronic acid is a concern.[2][3]
Q4: Can I use aqueous conditions for the Suzuki coupling of this compound?
A4: Yes, aqueous conditions, typically a mixture of an organic solvent like dioxane, THF, or toluene with water, are often employed for Suzuki couplings.[4][5] The presence of water can aid in the dissolution of the base and facilitate the transmetalation step. However, the stability of the difluoromethoxy group under basic aqueous conditions at elevated temperatures should be considered.
Q5: At what temperature should I run the reaction?
A5: Suzuki couplings with heteroaromatic halides often require elevated temperatures to proceed at a reasonable rate. A starting temperature of 80-110 °C is common.[1][2] However, the optimal temperature will depend on the specific catalyst system and substrates used. It is advisable to start at a moderate temperature (e.g., 80 °C) and increase it if the reaction is sluggish.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst | • Ensure the palladium precursor and ligand are of high quality and properly stored. • Consider using a pre-formed catalyst like XPhos Pd G3 or SPhos Pd G3. • Degas the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) to prevent catalyst oxidation. |
| 2. Inefficient oxidative addition | • Use a more electron-rich and bulky ligand (e.g., SPhos, XPhos, RuPhos). • If using a chloro- or bromo-picolinonitrile, consider switching to the iodo- derivative for faster oxidative addition. | |
| 3. Catalyst inhibition | • The pyridine nitrogen may be coordinating to the palladium center. Using a bulkier ligand can sometimes mitigate this. • Experiment with different palladium precursors. | |
| Protodeboronation of Boronic Acid | 1. Harsh basic conditions | • Use a milder base such as KF or Cs₂CO₃. • Use a boronic ester (e.g., pinacol ester) instead of the boronic acid, as they are often more stable. |
| 2. Presence of excess water | • Use anhydrous solvents and ensure all reagents are dry. • If aqueous conditions are necessary, minimize the amount of water. | |
| Homocoupling of Boronic Acid | 1. Presence of oxygen | • Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas. |
| 2. Inefficient transmetalation | • Ensure the base is adequately soluble and active. • Consider changing the solvent system to improve the solubility of the boronic acid salt. | |
| Dehalogenation of Starting Material | 1. Presence of a hydrogen source | • Use a non-protic solvent if possible. • Ensure the boronic acid is of high purity and free of protic impurities. |
| Hydrolysis of Difluoromethoxy Group | 1. Strong basic conditions and high temperature | • Use a milder base (e.g., K₂CO₃ instead of stronger bases). • Try to run the reaction at the lowest possible temperature that still provides a reasonable reaction rate. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This is a general starting protocol. Optimization of specific parameters may be required for different coupling partners.
Reagents and Equipment:
-
This compound (or the corresponding halide)
-
Aryl or heteroaryl boronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol% relative to Pd).
-
Add the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the anhydrous organic solvent (e.g., 1,4-dioxane, to make a ~0.1 M solution of the limiting reagent) followed by degassed water (typically 10-20% of the organic solvent volume).
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow
References
- 1. scispace.com [scispace.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Overcoming poor yields in the synthesis of "6-(Difluoromethoxy)picolinonitrile"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 6-(Difluoromethoxy)picolinonitrile, a key intermediate in pharmaceutical research.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most prevalent synthetic strategy involves the difluoromethoxylation of a suitable precursor. The two primary approaches are:
-
Nucleophilic Substitution on a Halogenated Precursor: Reacting 6-chloropicolinonitrile or 6-fluoropicolinonitrile with a source of difluoromethoxide.
-
Difluoromethoxylation of a Hydroxy Precursor: Treating 6-hydroxypicolinonitrile with a difluoromethylating agent. This is often the preferred route due to the commercial availability of the starting material.
Q2: What are the typical reagents used for the difluoromethoxylation of 6-hydroxypicolinonitrile?
Commonly employed reagents include:
-
Chlorodifluoromethane (Freon 22): A gaseous reagent that requires specialized handling and equipment.
-
Sodium Chlorodifluoroacetate: A solid, bench-stable reagent that generates difluorocarbene in situ upon heating.
-
Diethyl (bromodifluoromethyl)phosphonate: A reagent that can be used under milder conditions.
-
Difluoromethyltriflate (TfCF₂H): A highly reactive electrophilic difluoromethylating agent.
Q3: What are the major challenges encountered during the synthesis of this compound?
Researchers often face the following difficulties:
-
Low Yields: Incomplete conversion of the starting material or the formation of side products can significantly reduce the yield.
-
Side Reactions: The electron-deficient nature of the picolinonitrile ring can lead to undesired side reactions.
-
Purification Difficulties: Separating the desired product from starting materials, reagents, and byproducts can be challenging.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the difluoromethoxylation of 6-hydroxypicolinonitrile.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Insufficiently Basic Conditions | The phenoxide of 6-hydroxypicolinonitrile is the reactive nucleophile. Ensure a strong enough base is used to deprotonate the hydroxyl group. Consider switching to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH). |
| Low Reaction Temperature | Difluorocarbene generation from sodium chlorodifluoroacetate requires elevated temperatures. Ensure the reaction temperature is optimal for the chosen reagent and solvent. |
| Poor Quality Reagents | The difluoromethylating agent may have decomposed. Use freshly opened or properly stored reagents. The solvent should be anhydrous, as water can quench the reactive intermediates. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of substrate, base, and difluoromethylating agent are used. An excess of the difluoromethylating agent may be necessary. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| N-Alkylation | The nitrogen atom of the pyridine ring can compete with the hydroxyl group for the difluoromethylating agent. Using a less polar, aprotic solvent can sometimes disfavor N-alkylation. |
| Decomposition of Starting Material or Product | The reaction conditions may be too harsh. Consider lowering the reaction temperature or using a milder difluoromethylating agent if possible. |
| Reaction with Solvent | Some solvents may react with the difluoromethylating agent or other intermediates. Ensure the chosen solvent is inert under the reaction conditions. |
Problem 3: Difficult Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution of Product and Starting Material | The polarity of this compound and 6-hydroxypicolinonitrile can be similar. Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution may be necessary. |
| Presence of Non-polar Impurities | If using a phosphonate-based reagent, residual byproducts can be non-polar. A thorough aqueous workup can help remove some of these impurities before chromatography. |
| Product is an Oil | If the product is an oil, it may be difficult to handle and purify. Consider crystallization from a suitable solvent system to obtain a solid product. |
Data Presentation
The following tables summarize hypothetical yield data for the synthesis of this compound via the difluoromethoxylation of 6-hydroxypicolinonitrile, illustrating the impact of different reaction parameters.
Table 1: Effect of Base and Solvent on Yield
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ (2.0) | DMF | 100 | 45 |
| 2 | Cs₂CO₃ (2.0) | DMF | 100 | 65 |
| 3 | NaH (1.5) | THF | 65 | 55 |
| 4 | K₂CO₃ (2.0) | Acetonitrile | 80 | 30 |
Table 2: Effect of Difluoromethylating Agent on Yield
| Entry | Difluoromethylating Agent (equivalents) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Sodium Chlorodifluoroacetate (2.5) | Cs₂CO₃ | DMF | 110 | 70 |
| 2 | Diethyl (bromodifluoromethyl)phosphonate (2.0) | K₂CO₃ | Toluene | 90 | 60 |
| 3 | Chlorodifluoromethane (gas) | NaH | DMF | 80 | 50 |
Experimental Protocols
Protocol 1: Difluoromethoxylation using Sodium Chlorodifluoroacetate
To a solution of 6-hydroxypicolinonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added cesium carbonate (2.0 eq) and sodium chlorodifluoroacetate (2.5 eq). The reaction mixture is stirred at 110 °C for 4-6 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Visualizations
The following diagrams illustrate the key synthetic pathway and a general troubleshooting workflow.
Caption: General synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting poor synthesis yields.
Side reactions of "6-(Difluoromethoxy)picolinonitrile" under strong basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(Difluoromethoxy)picolinonitrile, particularly concerning its stability and side reactions under strong basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a substituted pyridine derivative. The picolinonitrile scaffold is a common structural motif in medicinal chemistry, and the difluoromethoxy group is often introduced to modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. It serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds.
Q2: What are the potential side reactions of this compound when exposed to strong basic conditions?
A2: Under strongly basic conditions (e.g., using sodium hydroxide, potassium hydroxide, or strong non-nucleophilic bases like LDA or NaHMDS), this compound is susceptible to several side reactions. The primary undesired reactions include:
-
Hydrolysis of the nitrile group: The nitrile functional group can be hydrolyzed to form 6-(Difluoromethoxy)picolinamide and subsequently the corresponding carboxylate salt, 6-(Difluoromethoxy)picolinic acid.[1][2][3]
-
Nucleophilic Aromatic Substitution (SNA_r): The pyridine ring is electron-deficient and can be susceptible to nucleophilic attack, potentially leading to the displacement of the difluoromethoxy group to form 6-hydroxypicolinonitrile.
-
Ether Cleavage: Although less common under basic conditions compared to acidic conditions, cleavage of the C-O bond in the difluoromethoxy group is a possible side reaction, which would also lead to the formation of 6-hydroxypicolinonitrile.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound under strong basic conditions.
Issue 1: Formation of an Unexpectedly Polar Byproduct
Symptoms:
-
TLC analysis shows a new, more polar spot that stains with an amide-specific indicator.
-
LC-MS analysis reveals a new peak with a mass corresponding to the starting material + 18 amu (addition of water).
-
¹H NMR of the crude reaction mixture shows the appearance of broad signals in the amide N-H region (~7-8 ppm).
Potential Cause:
The nitrile group of this compound has undergone hydrolysis to form 6-(Difluoromethoxy)picolinamide. This is a common side reaction in the presence of strong aqueous bases.[1][2]
Troubleshooting Steps:
-
Minimize Water Content: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic bases under an inert atmosphere (e.g., argon or nitrogen).
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of nitrile hydrolysis.
-
Use a Non-Nucleophilic Base: If the desired reaction does not require a nucleophilic base, consider using a non-nucleophilic strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) in an anhydrous aprotic solvent.
Issue 2: Formation of a Phenolic Byproduct
Symptoms:
-
LC-MS analysis shows a peak with a mass corresponding to the loss of the -OCHF₂ group and the addition of a hydroxyl group.
-
¹H NMR of the crude mixture shows the disappearance of the characteristic triplet for the -OCHF₂ proton and the appearance of a broad singlet corresponding to a phenolic -OH.
-
The byproduct shows a significant change in polarity compared to the starting material.
Potential Cause:
The difluoromethoxy group has been cleaved, resulting in the formation of 6-hydroxypicolinonitrile. This can occur via nucleophilic aromatic substitution or, less commonly, direct ether cleavage.
Troubleshooting Steps:
-
Use a Less Nucleophilic Base: If possible, switch to a bulkier, less nucleophilic base to disfavor direct attack on the pyridine ring.
-
Control Stoichiometry: Use the minimum required amount of the strong base to avoid excess nucleophile in the reaction mixture.
-
Protecting Groups: If the desired reaction occurs at another position on the molecule, consider if a protecting group strategy for the pyridine ring is feasible.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the side reactions of this compound under various strong basic conditions. This data is for illustrative purposes to guide troubleshooting.
| Base (2.0 eq) | Solvent | Temperature (°C) | Reaction Time (h) | Conversion of Starting Material (%) | Yield of Picolinamide (%) | Yield of 6-Hydroxypicolinonitrile (%) |
| NaOH (aq) | H₂O/THF | 80 | 12 | 100 | 85 | 10 |
| KOH | Anhydrous EtOH | 25 | 24 | 60 | 45 | 5 |
| LDA | Anhydrous THF | -78 to 0 | 2 | >95 (desired reaction) | <2 | Not Detected |
| NaHMDS | Anhydrous Toluene | 25 | 6 | >95 (desired reaction) | <1 | Not Detected |
Experimental Protocols
Protocol 1: Monitoring Nitrile Hydrolysis by LC-MS
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot with a dilute acid solution (e.g., 1 M HCl) to neutralize the base and stop the reaction.
-
Dilution: Dilute the quenched sample with a suitable solvent (e.g., acetonitrile/water) to a concentration appropriate for LC-MS analysis.
-
LC-MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: Monitor the mass-to-charge ratios (m/z) corresponding to the starting material, the picolinamide intermediate, and the picolinic acid product.
-
Protocol 2: Identification of 6-Hydroxypicolinonitrile by ¹H NMR
-
Work-up: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
NMR Analysis: Dissolve the crude residue in a deuterated solvent (e.g., DMSO-d₆).
-
Starting Material Signature: Look for the characteristic triplet of the -OCHF₂ proton around 7.0-7.5 ppm.
-
Byproduct Signature: The absence of the -OCHF₂ triplet and the appearance of a broad singlet for the -OH proton (concentration-dependent, typically >10 ppm in DMSO-d₆) would indicate the formation of 6-hydroxypicolinonitrile.
-
References
Stability of "6-(Difluoromethoxy)picolinonitrile" in acidic and basic media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6-(Difluoromethoxy)picolinonitrile in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound in acidic or basic solutions?
A1: The primary stability concern for this compound in both acidic and basic media is the hydrolysis of the nitrile group. Nitriles can undergo hydrolysis to form a carboxylic acid or an amide intermediate.[1] The difluoromethoxy group is generally more stable than a trimethoxymethoxy group, but strong acidic or basic conditions could potentially lead to its cleavage over extended periods or at elevated temperatures.
Q2: What are the expected degradation products of this compound?
A2: Under acidic or basic conditions, the nitrile group is likely to hydrolyze. In acidic conditions, this typically yields a carboxylic acid and an ammonium ion. In basic conditions, the reaction can often be controlled to produce an amide, but with more vigorous conditions (higher temperature, prolonged reaction time), it will proceed to form a carboxylate salt.
Q3: How does pH affect the stability of this compound?
A3: Generally, the rate of hydrolysis of nitriles is dependent on pH. The reaction can be catalyzed by both acid and base. The compound is expected to be most stable at a neutral or near-neutral pH. The pH of maximum stability for many organic compounds is often around pH 4.[2] However, the optimal pH for stability would need to be determined experimentally.
Q4: Are there any specific storage recommendations for this compound in solution?
A4: For optimal stability, it is recommended to store solutions of this compound at low temperatures (e.g., 2-8 °C) and in a buffered solution at or near neutral pH. The specific optimal pH should be determined through stability studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound potency or concentration over time in an acidic formulation. | Acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid. | 1. Increase the pH of the formulation to a less acidic range.2. Conduct a pH-rate profile study to determine the pH of maximum stability.3. Store the formulation at a lower temperature. |
| Formation of an unknown impurity in a basic formulation. | Base-catalyzed hydrolysis of the nitrile group, potentially forming an amide or a carboxylate. | 1. Analyze the impurity using techniques like LC-MS and NMR to confirm its structure.2. If an amide is formed, milder basic conditions or shorter exposure times may be necessary.3. If a carboxylate is formed, consider lowering the pH of the medium. |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | 1. Verify the pH of the assay buffer.2. Assess the stability of the compound in the assay medium over the time course of the experiment.3. If instability is confirmed, consider modifying the assay conditions (e.g., buffer composition, pH, temperature). |
Experimental Protocols
Protocol 1: pH-Rate Profile Study
This protocol is designed to determine the stability of this compound over a range of pH values.
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 2, 4, 7, 9, 11)
-
Acetonitrile (or other suitable organic solvent)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Constant temperature incubator or water bath
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
For each pH to be tested, prepare a series of buffered solutions.
-
Spike the stock solution into each buffered solution to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Incubate the solutions at a constant temperature (e.g., 40 °C) to accelerate degradation.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately quench any further degradation by diluting the aliquot in the mobile phase or a suitable quenching solution.
-
Analyze the samples by HPLC to determine the remaining concentration of this compound.
-
Plot the natural logarithm of the concentration versus time for each pH. The slope of the line will be the observed degradation rate constant (k_obs).
-
Plot log(k_obs) versus pH to generate the pH-rate profile.
Quantitative Data Summary
The following tables represent example data from a hypothetical pH-rate profile study to illustrate how results should be presented.
Table 1: Degradation Rate Constants of this compound at 40 °C
| pH | Observed Rate Constant (k_obs) (h⁻¹) | Half-life (t½) (h) |
| 2.0 | 0.0866 | 8.0 |
| 4.0 | 0.0116 | 60.0 |
| 7.0 | 0.0289 | 24.0 |
| 9.0 | 0.0693 | 10.0 |
| 11.0 | 0.2310 | 3.0 |
Table 2: Stability of this compound at Different Temperatures (pH 7.4)
| Temperature (°C) | Observed Rate Constant (k_obs) (h⁻¹) | Half-life (t½) (h) |
| 4 | 0.0012 | 577.6 |
| 25 | 0.0099 | 70.0 |
| 40 | 0.0289 | 24.0 |
Signaling Pathways and Reaction Mechanisms
The degradation of this compound in acidic and basic media is expected to proceed via hydrolysis of the nitrile group. The following diagrams illustrate these general mechanistic pathways.
References
Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of substituted pyridines. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing low or no yield in my Buchwald-Hartwig amination of a substituted pyridine?
Low or no yield is a common issue when working with pyridine substrates. Several factors can contribute to this problem:
-
Catalyst Inhibition/Poisoning: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation or "poisoning."[1][2][3] This is particularly problematic for 2-substituted pyridines.
-
Poor Oxidative Addition: The C-X (X = Cl, Br, I) bond of the pyridyl halide may not be sufficiently reactive for oxidative addition to the palladium center. This is especially true for electron-rich pyridines and for chloro-pyridines, which are notoriously less reactive than their bromo or iodo counterparts.[4]
-
Inefficient Reductive Elimination: The final step of the catalytic cycle, reductive elimination to form the C-N bond, can be slow or disfavored for certain substrate combinations.
-
Incorrect Choice of Reaction Components: The selection of the palladium precursor, ligand, base, and solvent is critical and highly interdependent. An inappropriate combination can lead to a stalled or inefficient catalytic cycle.
-
Degradation of Reagents or Catalyst: The palladium catalyst, ligands, and bases (especially strong alkoxides) can be sensitive to air and moisture. Improper handling and storage can lead to decomposition and low reactivity.
Troubleshooting Steps:
-
Screen Different Ligands: The choice of phosphine ligand is paramount. For pyridine substrates, bulky, electron-rich dialkylbiaryl phosphine ligands often give the best results as they can promote both oxidative addition and reductive elimination while minimizing catalyst inhibition.[5][6][7] Refer to Table 1 for a comparison of commonly used ligands.
-
Vary the Base: The base plays a crucial role in the deprotonation of the amine and the overall catalytic cycle. Strong, non-coordinating bases are generally preferred. If you are using a strong base like NaOtBu and observing decomposition of your starting material or product, consider a weaker inorganic base like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures.[8][9] See Table 2 for guidance on base selection.
-
Optimize the Solvent: The solvent affects the solubility of the reagents and the stability and reactivity of the catalytic species. Toluene and dioxane are common choices.[10] In some cases, a switch to a more polar solvent like THF or t-BuOH can be beneficial. Avoid using coordinating solvents like pyridine itself, as they can inhibit the reaction.[9]
-
Increase the Temperature: Pyridine substrates often require higher reaction temperatures (80-110 °C) to facilitate oxidative addition and achieve reasonable reaction rates.[11][12]
-
Use a Pre-catalyst: Palladium pre-catalysts, which are air-stable and readily form the active Pd(0) species, can provide more consistent results than generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[4]
2. I am observing significant amounts of hydrodehalogenation (replacement of the halide with hydrogen) as a side product. How can I minimize this?
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, arising from competing pathways such as β-hydride elimination from a palladium-amido intermediate.[5]
Troubleshooting Steps:
-
Ligand Selection: Employing bulky, electron-rich ligands can accelerate the rate of reductive elimination, outcompeting the β-hydride elimination pathway.[13] Ligands like BrettPhos and RuPhos have been designed to minimize this side reaction.[6]
-
Choice of Amine: Primary amines are more prone to causing hydrodehalogenation than secondary amines.[5] If your synthesis allows, using a secondary amine may be advantageous.
-
Use of Additives: In some cases, the addition of a copper co-catalyst has been shown to suppress hydrodehalogenation by potentially forming copper-hydride species that are less reactive towards the undesired pathway.[14]
-
Reaction Conditions: Lowering the reaction temperature slightly, if the desired reaction still proceeds at a reasonable rate, can sometimes reduce the extent of side reactions.
3. My starting materials are consumed, but I am not isolating my desired product. What could be happening?
If your starting materials are consumed but the desired product is not formed, it is likely that side reactions are occurring or your product is unstable under the reaction or workup conditions.
Troubleshooting Steps:
-
Analyze the Crude Reaction Mixture: Before workup, take a small aliquot of the reaction mixture and analyze it by LC-MS or GC-MS to identify any major byproducts. This can provide clues about the undesired reaction pathways.
-
Consider Product Instability: Aminopyridines can be sensitive to strong bases at high temperatures. Your product may be degrading under the reaction conditions. Try lowering the temperature or using a milder base.
-
Check for Competing Reactions: If your pyridine substrate has other reactive functional groups, they may be participating in side reactions. For example, a hydroxyl group can also undergo coupling.[4] Protecting groups may be necessary.
-
Investigate Workup Issues: Ensure that your product is not being lost during the workup procedure (e.g., due to its solubility in the aqueous phase or degradation on silica gel).
Data Presentation
Table 1: Ligand Selection Guide for Amination of Substituted Pyridines
| Ligand | Structure | Recommended for | Key Features |
| XPhos |
| General use with aryl chlorides and bromides.[6] | Bulky, electron-rich biaryl phosphine. Often provides good yields. |
| BrettPhos |
| Monoarylation of primary amines, especially with aryl chlorides.[6] | Designed to minimize hydrodehalogenation. |
| RuPhos |
| Coupling of secondary amines with aryl chlorides.[6] | Effective for sterically hindered substrates. |
| Josiphos (CyPF-tBu) |
| Heteroaryl chlorides with primary amines, amides, and hydrazones.[6] | Bidentate ferrocenyl phosphine ligand. |
| Xantphos |
| Can be effective with electron-poor aryl halides.[15] | Wide bite angle ligand. |
Table 2: Base and Solvent Screening Recommendations
| Base | pKa of Conjugate Acid | Recommended Solvent(s) | Notes |
| NaOtBu | ~19 | Toluene, Dioxane, THF | Very strong base, high reaction rates. Can cause decomposition of sensitive substrates.[9] |
| LHMDS | ~26 | Toluene, THF | Strong, non-nucleophilic base. Good for substrates with acidic protons. |
| Cs₂CO₃ | ~10.3 | Dioxane, Toluene | Weaker base, good for functional group tolerance. May require higher temperatures.[11] |
| K₃PO₄ | ~12.3 | Dioxane, Toluene | Weaker base, often used for sensitive substrates. May require higher temperatures.[11] |
Experimental Protocols
General Protocol for Screening Reaction Conditions
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the pyridyl halide (1.0 equiv), the amine (1.2 equiv), the base (1.4 equiv), the palladium pre-catalyst (0.02 equiv), and the ligand (0.04 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature and stir for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots from the reaction mixture.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination of pyridines.
Caption: Key components and their relationships in the Buchwald-Hartwig amination.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. google.com [google.com]
- 13. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Palladium Catalyst Removal in the Synthesis of 6-(Difluoromethoxy)picolinonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from "6-(Difluoromethoxy)picolinonitrile" reaction mixtures. The following information is based on established methods for palladium removal from common cross-coupling reactions used in pharmaceutical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from a reaction mixture?
A1: The most common methods for removing palladium catalysts include:
-
Filtration: Passing the reaction mixture through a pad of celite or silica gel can effectively remove insoluble palladium species.[1][2]
-
Adsorption: Using adsorbents like activated carbon can trap palladium residues, which are then removed by filtration.[3][4] However, be aware that product loss can occur due to non-specific adsorption.[3]
-
Chromatography: Column chromatography is a standard purification technique that can separate the desired product from the palladium catalyst and other impurities.[1][2]
-
Scavenging: Employing solid-supported metal scavengers, such as functionalized silica gels (e.g., SiliaMetS Thiol, SiliaMetS Thiourea) or polymer-based scavengers, can selectively bind to and remove palladium.[5][6][7]
Q2: I've performed a Suzuki-Miyaura coupling to synthesize this compound. What is a simple first step to reduce the palladium levels?
A2: A simple and effective initial step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.[2] This can remove a significant portion of the insoluble palladium catalyst and other inorganic salts before proceeding with further purification steps.[1]
Q3: My crude product has a dark color, indicating significant palladium contamination. What is the most effective method for removal?
A3: For significant contamination, a combination of methods is often most effective. You could start with a filtration through Celite to remove bulk palladium, followed by treatment with a specialized palladium scavenger.[6][7] Scavengers with thiol or thiourea functional groups on a silica support have been shown to be highly effective in reducing palladium levels to very low parts per million (ppm).[6]
Q4: How do I choose the right palladium scavenger for my reaction?
A4: The choice of scavenger depends on the nature of your product, the solvent system, and the specific palladium catalyst used. Thiol-functionalized silica scavengers are versatile and effective for a broad range of palladium species.[6] It is often beneficial to screen a small selection of scavengers to identify the most efficient one for your specific application.
Q5: What are the acceptable limits for residual palladium in an Active Pharmaceutical Ingredient (API)?
A5: Regulatory bodies like the FDA have stringent guidelines for elemental impurities in drug products. For palladium, which is a Class 2B element, the oral consumption limit is typically around 10 ppm.[5][8] It is crucial to reduce palladium levels to meet these regulatory requirements.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| High levels of residual palladium after filtration through Celite. | The palladium species may be soluble in the reaction mixture. | 1. Use a palladium scavenger: Add a silica- or polymer-based scavenger to the filtrate and stir for a recommended time before filtering. 2. Employ activated carbon: Treat the filtrate with activated carbon, but be mindful of potential product loss.[3] 3. Perform column chromatography: This is often necessary for achieving high purity.[2] |
| Product is not soluble in common solvents used for chromatography (e.g., toluene). | The polarity of the product may not be compatible with the chosen solvent. | 1. Explore alternative solvent systems: Test a range of solvents with varying polarities (e.g., DCM, EtOAc, Et2O, mixtures with MeOH) for both product solubility and effective separation on a silica column.[1] 2. Consider recrystallization: If a suitable solvent can be found, recrystallization can be an effective purification method.[1] |
| Significant product loss after treatment with activated carbon. | Activated carbon can non-selectively adsorb the desired product along with the palladium catalyst.[3] | 1. Reduce the amount of activated carbon: Use the minimum amount necessary for effective palladium removal. 2. Optimize contact time: Shorter stirring times may reduce product loss. 3. Wash the carbon thoroughly: After filtration, wash the activated carbon with a fresh portion of the solvent to recover adsorbed product. 4. Use a more selective scavenger: Silica-based scavengers often exhibit higher selectivity for the metal catalyst, minimizing product loss.[6] |
| Palladium levels are still above the acceptable limit after using a scavenger. | The scavenger may not be optimal for the specific palladium species, or the treatment conditions are not ideal. | 1. Screen different scavengers: Test a variety of scavengers with different functional groups. 2. Increase the amount of scavenger: Use a higher equivalent of the scavenger relative to the palladium catalyst. 3. Increase the reaction time and/or temperature: Allowing for longer contact time or gentle heating can improve scavenging efficiency.[5] |
Quantitative Data on Palladium Removal
The following table summarizes the efficiency of different palladium removal methods as reported in various studies.
| Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Reference |
| Treatment with 20% aqueous NaHSO3 | ~8000 | < 100 | [9][10] |
| Carboxen® 564 (Synthetic Carbon) | 1250 | 12 | [5] |
| SiliaMetS Thiol or Thiourea | 2400 | ≤ 16 | [6] |
| Activated Charcoal (Darco KB-B) & Crystallization | 300 | < 1 | [3] |
| Biotage® MP-TMT Scavenger | 33,000 | < 200 | [7] |
| PhosphonicS SPM32 Scavenger Resin | 2100 (from 105mg in 50mL) | < 30 (after 2 hours) | [11] |
Experimental Protocols
General Protocol for Palladium Removal using a Solid-Supported Scavenger
-
Reaction Work-up: After the reaction is complete, perform an initial aqueous work-up to remove water-soluble byproducts.
-
Solvent Exchange: If necessary, exchange the solvent to one that is suitable for the scavenging process and in which the product is soluble.
-
Scavenger Addition: Add the selected solid-supported palladium scavenger (typically 2-10 equivalents relative to the palladium catalyst) to the solution of the crude product.
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture to remove the scavenger, which now contains the bound palladium.
-
Washing: Wash the filtered scavenger with a fresh portion of the solvent to ensure complete recovery of the product.
-
Analysis: Concentrate the filtrate and analyze a sample for residual palladium content using methods such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[12]
General Protocol for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the crude product) to the solution.
-
Stirring: Stir the suspension at room temperature or with gentle heating for 1-18 hours.[3]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.
-
Washing: Thoroughly wash the Celite and carbon pad with the solvent to recover the product.
-
Analysis: Concentrate the filtrate and determine the residual palladium concentration.
Visualizations
Caption: A general workflow for palladium catalyst removal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. silicycle.com [silicycle.com]
- 7. biotage.com [biotage.com]
- 8. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. spinchem.com [spinchem.com]
- 12. pharmtech.com [pharmtech.com]
Preventing decomposition of "6-(Difluoromethoxy)picolinonitrile" during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6-(Difluoromethoxy)picolinonitrile to prevent decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound during storage?
A1: The primary decomposition pathway for this compound is the hydrolysis of the nitrile group. This reaction is accelerated by the presence of moisture, especially under acidic or basic conditions, and can lead to the formation of 6-(difluoromethoxy)picolinamide and subsequently 6-(difluoromethoxy)picolinic acid.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. The storage area should be dry and free of acidic or basic vapors.
Q3: How can I detect decomposition in my sample of this compound?
A3: Decomposition can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new peaks corresponding to the amide or carboxylic acid hydrolysis products in HPLC or GC, or changes in the spectral data in NMR, would indicate degradation.
Q4: Is the difluoromethoxy group on the molecule also susceptible to degradation?
A4: The difluoromethoxy group is generally considered to be chemically and metabolically stable.[1][2][3][4] It is significantly more resistant to cleavage than a simple methoxy group. Therefore, decomposition is much more likely to occur at the nitrile functional group.
Q5: If I observe some decomposition, can I still use the material?
A5: The suitability of the material depends on the extent of decomposition and the requirements of your experiment. For applications requiring high purity, it is advisable to use a fresh, undecomposed sample. If minor impurities are acceptable, the material may still be usable, but the purity should be quantified before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of Purity Over Time | Moisture Contamination: The container seal may be inadequate, or the material was handled in a humid environment. | Store the compound in a desiccator. When handling, use a glove box or ensure a dry, inert atmosphere. |
| Temperature Fluctuations: Storing at room temperature or in a location with significant temperature swings can accelerate degradation. | Store at a consistent, recommended low temperature (2-8 °C or -20 °C). | |
| Unexpected Reaction Outcomes | Presence of Hydrolysis Products: The starting material may have degraded, introducing nucleophilic or acidic impurities that interfere with subsequent reactions. | Re-analyze the purity of the starting material using HPLC or NMR before use. If degraded, purify the material or use a new batch. |
| Inconsistent Analytical Results | Sample Heterogeneity: If decomposition has started, the sample may no longer be homogeneous. | Ensure the sample is thoroughly mixed before taking a portion for analysis or reaction. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
-
Objective: To determine the purity of this compound and detect the presence of hydrolysis byproducts.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
-
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in acetonitrile.
-
Prepare the sample solution by dissolving a known amount of the compound in acetonitrile.
-
Set up the HPLC system with a C18 column.
-
The mobile phase can be a gradient of water and acetonitrile. A typical starting condition could be 60:40 water:acetonitrile, ramping to 10:90 water:acetonitrile over 15 minutes.
-
Set the UV detector to a wavelength appropriate for the compound (e.g., determined by UV scan).
-
Inject the standard and sample solutions.
-
Analyze the resulting chromatograms for the main peak of this compound and any additional peaks that may correspond to impurities. The retention times of potential hydrolysis products (amide and carboxylic acid) would be shorter than the parent compound in reversed-phase HPLC.
-
Protocol 2: Accelerated Stability Study
-
Objective: To assess the stability of this compound under stressed conditions.
-
Procedure:
-
Divide a batch of this compound into several samples.
-
Store the samples under different conditions:
-
Control: -20°C, inert atmosphere.
-
Condition A: 40°C, ambient humidity.
-
Condition B: 40°C, 75% relative humidity.
-
Condition C: Room temperature, exposed to light.
-
-
At specified time points (e.g., 1 week, 2 weeks, 1 month), remove a sample from each condition.
-
Analyze the purity of each sample using the HPLC method described in Protocol 1.
-
Compare the purity of the stressed samples to the control to determine the rate and nature of decomposition under different conditions.
-
Visualizations
Caption: Potential hydrolysis pathway of this compound.
Caption: Workflow for assessing the purity of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 6-(Difluoromethoxy)picolinonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 6-(Difluoromethoxy)picolinonitrile. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically involves the introduction of a difluoromethoxy group onto a pre-existing picolinonitrile scaffold. Common methods include nucleophilic aromatic substitution (SNAr) on a suitably activated precursor, such as a 6-halopicolinonitrile, with a difluoromethoxide source. Another emerging approach is the direct C-H difluoromethoxylation of picolinonitrile using specialized reagents, which can be advantageous for reducing the number of synthetic steps.
Q2: What are the key safety concerns when scaling up this synthesis?
A2: Scaling up any chemical synthesis requires a thorough safety review. For the synthesis of this compound, particular attention should be paid to:
-
Exothermic Reactions: The difluoromethoxylation reaction can be exothermic. Ensure adequate cooling capacity and temperature monitoring to prevent thermal runaways.
-
Pressure Build-up: Some reagents used in fluorination can be gaseous or have low boiling points, potentially leading to pressure build-up in a closed reactor. The system must be designed to handle the expected pressure or be adequately vented.
-
Reagent Handling: Reagents used for difluoromethoxylation can be corrosive, toxic, or moisture-sensitive. Appropriate personal protective equipment (PPE) and handling procedures are essential.
-
Solvent Safety: Large volumes of organic solvents may be used. Ensure proper grounding of equipment to prevent static discharge and have adequate ventilation to avoid the accumulation of flammable vapors.
Q3: How can I improve the yield and purity of my product at a larger scale?
A3: Improving yield and purity during scale-up often involves optimizing reaction and work-up conditions. Key areas to focus on include:
-
Reaction Parameter Optimization: Systematically investigate the impact of temperature, reaction time, stoichiometry of reactants, and catalyst loading (if applicable) to find the optimal conditions for your specific scale.
-
Mixing Efficiency: Ensure efficient mixing to maintain homogeneity, especially in larger reactors where localized concentration and temperature gradients can occur.
-
Controlled Reagent Addition: The rate of addition of key reagents can significantly impact selectivity and impurity profiles. A controlled addition rate can help manage exotherms and minimize side reactions.
-
Purification Method: The choice of purification method is critical. While chromatography may be suitable for lab-scale, crystallization or distillation are often more practical and scalable for larger quantities. Developing a robust crystallization procedure can significantly improve purity.
Q4: What are the advantages of using continuous flow chemistry for this synthesis?
A4: Continuous flow chemistry offers several advantages for scaling up the synthesis of this compound:
-
Enhanced Safety: The small reaction volumes within a flow reactor minimize the risk associated with highly exothermic or hazardous reactions.
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction temperature and efficient mixing.
-
Increased Reproducibility and Control: Precise control over reaction parameters leads to more consistent product quality.
-
Facilitated Scale-Up: Scaling up production can often be achieved by running the flow reactor for longer periods or by "numbering up" (using multiple reactors in parallel).
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive reagents or catalyst. | Verify the quality and activity of all starting materials and catalysts. If necessary, use fresh batches. |
| Incorrect reaction temperature. | Optimize the reaction temperature. For exothermic reactions, ensure efficient cooling to prevent decomposition. For endothermic reactions, ensure adequate heating. | |
| Poor mixing. | Increase the stirring rate or use a more appropriate agitator for the reactor geometry to ensure homogeneity. | |
| Formation of significant byproducts | Non-optimal reaction conditions. | Re-evaluate the reaction temperature, concentration, and stoichiometry. A lower temperature or slower addition of a key reagent may improve selectivity. |
| Presence of impurities in starting materials. | Analyze all starting materials for impurities that could be participating in side reactions. Purify starting materials if necessary. | |
| Difficulty in product isolation/purification | Product is an oil or forms a fine precipitate. | For oily products, try extraction with a different solvent system or consider converting the product to a solid derivative for easier handling. For fine precipitates, adjust the crystallization conditions (e.g., solvent, temperature, cooling rate). |
| Product co-elutes with impurities during chromatography. | Modify the chromatographic conditions (e.g., change the solvent system, stationary phase, or use a different chromatographic technique). | |
| Inconsistent results between batches | Variations in raw material quality. | Establish strict quality control specifications for all incoming raw materials. |
| Poor control over reaction parameters. | Implement more rigorous process controls, including automated temperature and addition rate monitoring. |
Experimental Protocol: Example of a Scaled-Up Synthesis
This protocol is a representative example and should be optimized for specific laboratory or pilot plant conditions.
Reaction: Nucleophilic Aromatic Substitution for the Synthesis of this compound
Starting Materials:
| Reagent | Molecular Weight | Quantity | Moles | Equivalents |
| 6-Chloropicolinonitrile | 138.56 g/mol | 1.00 kg | 7.22 mol | 1.0 |
| Sodium Difluoromethoxide (20 wt% in THF) | 88.00 g/mol (for the salt) | 3.50 L | 7.95 mol | 1.1 |
| N,N-Dimethylformamide (DMF) | - | 10 L | - | - |
Procedure:
-
Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and condenser is charged with 6-chloropicolinonitrile (1.00 kg) and N,N-dimethylformamide (10 L).
-
Inerting: The reactor is purged with nitrogen for 30 minutes.
-
Cooling: The reactor contents are cooled to 0-5 °C using a circulating chiller.
-
Reagent Addition: The solution of sodium difluoromethoxide in THF (3.50 L) is added dropwise to the stirred reaction mixture over a period of 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: The reaction progress is monitored by HPLC or GC-MS until the starting material is consumed (typically 4-6 hours).
-
Quenching: Once the reaction is complete, the mixture is slowly quenched by the addition of water (10 L) while maintaining the temperature below 20 °C.
-
Extraction: The aqueous mixture is extracted with ethyl acetate (3 x 5 L).
-
Washing: The combined organic layers are washed with brine (2 x 5 L).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford this compound.
Process Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 6-(Difluoromethoxy)picolinonitrile and Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-(difluoromethoxy)picolinonitrile and its structural analogues, 6-methoxypicolinonitrile and 6-chloropicolinonitrile. This information is critical for the structural elucidation and purity assessment of these compounds, which are of interest in medicinal chemistry and materials science. The data presented herein is a combination of predicted values for the title compound and experimental data for its analogues.
¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for 6-methoxypicolinonitrile and 6-chloropicolinonitrile. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | OCHₓ (ppm) |
| This compound (Predicted) | 7.95 (d) | 8.10 (t) | 7.55 (d) | 7.00 (t) |
| 6-Methoxypicolinonitrile (Experimental) | 7.33 (d) | 7.73 (t) | 7.01 (d) | 4.02 (s) |
| 6-Chloropicolinonitrile (Experimental) | 7.89 (d) | 8.02 (t) | 7.68 (d) | - |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | CN (ppm) | OCHₓ (ppm) |
| This compound (Predicted) | 148.2 | 122.5 | 142.1 | 115.8 | 159.5 | 116.5 | 114.5 (t) |
| 6-Methoxypicolinonitrile (Experimental) | 144.9 | 121.2 | 140.2 | 114.3 | 163.8 | 117.2 | 54.1 |
| 6-Chloropicolinonitrile (Experimental) | 149.9 | 128.8 | 140.2 | 129.1 | 152.1 | 116.8 | - |
Experimental Protocols
The following is a general experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of organic compounds.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆). The choice of solvent should be based on the solubility of the compound and its inertness.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.
-
Place the sample into the NMR spectrometer's magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
For ¹H NMR :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse width, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR :
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 30-45 degree pulse width, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically 128 or more) due to the low natural abundance of the ¹³C isotope.
-
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Visualizations
The following diagrams illustrate the chemical structure of this compound and a generalized workflow for NMR spectral analysis.
Caption: Chemical structure of this compound.
Caption: Generalized workflow for NMR spectral analysis.
Comparative Analysis of 6-(Difluoromethoxy)picolinonitrile: A Mass Spectrometry-Based Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of mass spectrometry for the analysis of 6-(Difluoromethoxy)picolinonitrile against other common analytical techniques. The content is based on established principles of analytical chemistry and predicted fragmentation patterns derived from the compound's structure, in the absence of specific published mass spectral data for this molecule.
Mass Spectrometry Analysis of this compound
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[1] For a novel compound like this compound, it provides crucial information about its molecular weight and structure through fragmentation analysis.
1.1. Proposed Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
A common and effective method for the analysis of small organic molecules in pharmaceutical development is Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Serial Dilutions: Perform serial dilutions to create working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Matrix Samples (if applicable): For analysis in biological matrices (e.g., plasma, urine), a protein precipitation or solid-phase extraction (SPE) would be necessary to remove interfering components.[2]
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10 to 40 eV for fragmentation (MS/MS).
1.2. Predicted Fragmentation Pattern
The structure of this compound is expected to undergo characteristic fragmentation in the mass spectrometer. The predicted molecular weight is approximately 184.03 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 185.04.
The following table summarizes the predicted major fragments:
| Predicted Fragment (m/z) | Proposed Structure/Loss | Notes |
| 185.04 | [M+H]⁺ | Protonated parent molecule. |
| 158.04 | [M+H - HCN]⁺ | Loss of hydrogen cyanide from the picolinonitrile ring. |
| 134.03 | [M+H - CHF₂]⁺ | Loss of the difluoromethyl group. |
| 118.03 | [M+H - OCHF₂]⁺ | Loss of the difluoromethoxy group. |
| 103.04 | [C₆H₄N]⁺ | Picolinonitrile core after loss of the difluoromethoxy group. |
| 76.04 | [C₅H₄N]⁺ | Pyridine ring fragment. |
1.3. Visualization of the Experimental Workflow and Predicted Fragmentation
Caption: Experimental workflow for LC-MS analysis.
Caption: Predicted fragmentation of this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a primary tool for structural elucidation and quantification, other techniques offer complementary information.
| Technique | Principle | Strengths for this compound Analysis | Limitations |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions.[1] | High sensitivity and selectivity. Provides molecular weight and structural information through fragmentation. Ideal for impurity profiling. | Destructive technique. Isomers may not be distinguishable without chromatography. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[1][3][4][5][6] | Excellent for quantification and purity assessment. Can be coupled with various detectors (e.g., UV-Vis). Non-destructive. | Does not provide definitive structural information on its own. Requires reference standards for identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei.[7][8][9][10][11] | Unparalleled for definitive structure elucidation. Provides detailed information about the chemical environment of each atom. Non-destructive. | Lower sensitivity compared to MS. Requires larger sample amounts. More complex data interpretation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, which corresponds to vibrational frequencies of chemical bonds.[12][13] | Provides information about the functional groups present in the molecule (e.g., C≡N, C-O, C-F). Fast and non-destructive. | Provides limited information on the overall molecular structure. Not suitable for quantification of components in a mixture. |
Conclusion
For the comprehensive analysis of this compound, a multi-technique approach is recommended. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is indispensable for sensitive quantification and initial structural characterization through fragmentation analysis. For unambiguous structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for routine purity and content analysis in a quality control environment. Fourier-Transform Infrared (FTIR) spectroscopy can be used as a rapid screening tool to confirm the presence of key functional groups. The choice of technique will ultimately depend on the specific goals of the analysis, whether it is for structural elucidation, quantification, or routine quality control.
References
- 1. Small Molecule HPLC [sigmaaldrich.com]
- 2. biocompare.com [biocompare.com]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. halocolumns.com [halocolumns.com]
- 5. 小分子高效液相色谱 [sigmaaldrich.com]
- 6. HPLC Columns | Small Molecule | Agilent [agilent.com]
- 7. google.com [google.com]
- 8. jchps.com [jchps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. Small molecule-NMR | Swedish NMR Centre, University of Gothenburg [gu.se]
- 12. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 13. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Determining the Purity of 6-(Difluoromethoxy)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methodologies for determining the purity of 6-(Difluoromethoxy)picolinonitrile, a critical intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable, offering excellent resolution and sensitivity for separating the main component from its potential impurities.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a column oven.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is recommended to ensure the separation of impurities with a wide range of polarities.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Injection volume: 10 µL
-
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area. Impurities can be identified and quantified using certified reference standards.
Workflow for HPLC Analysis
Caption: Workflow for purity determination by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the likely volatility of this compound, GC-MS can be an effective method for its purity assessment, providing both separation and structural identification of impurities.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer). A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Injection mode: Split (e.g., 50:1 split ratio).
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass scan range: 40-400 m/z.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectra of the peaks can be used to identify known and unknown impurities by comparison with spectral libraries or by interpretation of fragmentation patterns. While many fluorinated organic compounds can be analyzed directly by GC-MS, some may require derivatization to enhance their volatility and thermal stability.[1][2][3]
Workflow for GC-MS Analysis
Caption: Workflow for purity determination by GC-MS.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a highly specific and quantitative technique for the analysis of fluorinated compounds.[4][5] Given the presence of a difluoromethoxy group in the target molecule, ¹⁹F NMR offers a direct and non-destructive method for purity determination and the identification of fluorine-containing impurities.
Experimental Protocol: ¹⁹F NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of an internal standard containing fluorine (e.g., trifluorotoluene) for quantitative analysis (qNMR).
-
NMR Acquisition Parameters:
-
Observe nucleus: ¹⁹F
-
Relaxation delay (d1): 5 times the longest T₁ of the signals of interest to ensure full relaxation for accurate quantification.
-
Number of scans: Sufficient to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired free induction decay (FID).
-
Integrate the signals corresponding to the difluoromethoxy group of the main compound and any fluorine-containing impurities.
-
The purity can be calculated by comparing the integral of the main compound's ¹⁹F signal to the sum of all fluorine-containing signals or quantitatively against the internal standard. ¹⁹F NMR is a powerful tool due to its high sensitivity, wide chemical shift range that minimizes signal overlap, and the 100% natural abundance of the ¹⁹F isotope.[6]
-
Workflow for ¹⁹F NMR Analysis
Caption: Workflow for purity determination by ¹⁹F NMR.
Comparative Summary of Analytical Methods
The choice of the most suitable analytical method depends on the specific requirements of the analysis, including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of each technique for the purity analysis of this compound.
| Feature | HPLC | GC-MS | ¹⁹F NMR |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility and boiling point, with mass-based detection | Nuclear magnetic resonance of the ¹⁹F nucleus |
| Typical Analytes | Non-volatile, thermally labile compounds | Volatile, semi-volatile, thermally stable compounds | Fluorine-containing compounds |
| Sample Preparation | Simple dissolution in mobile phase | Dissolution in a volatile solvent; derivatization may be needed | Simple dissolution in a deuterated solvent |
| Limit of Detection (LOD) | Low (ng to pg range) | Very low (pg to fg range) | Moderate (µg to mg range) |
| Limit of Quantification (LOQ) | Low (ng range) | Very low (pg range) | Moderate (µg to mg range) |
| Precision | High | High | High |
| Accuracy | High (with certified standards) | High (with certified standards) | Very high (qNMR is a primary ratio method) |
| Throughput | High | High | Moderate |
| Information Provided | Retention time, UV absorbance, purity | Retention time, mass spectrum, purity | Chemical shift, coupling constants, structure, quantitative purity |
Conclusion
For routine quality control and purity assessment of this compound, RP-HPLC is a robust and reliable method offering high precision and throughput. GC-MS provides superior sensitivity and structural information for volatile impurities, making it an excellent complementary technique, especially for identifying unknown byproducts from the synthesis process.[7][8][9] ¹⁹F NMR stands out for its specificity to fluorinated compounds and its inherent quantitative nature without the need for identical reference standards for each impurity, making it an invaluable tool for structural confirmation and accurate purity determination of the main component and any fluorinated impurities. A combination of these techniques will provide the most comprehensive characterization of the purity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Picolinonitrile Derivatives in Kinase Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored, picolinonitrile derivatives have emerged as a promising class of compounds, particularly those featuring a difluoromethoxy substitution at the 6-position. This guide provides a comparative overview of the potential biological activities of compounds derived from "6-(Difluoromethoxy)picolinonitrile," with a focus on their likely roles as kinase inhibitors in critical cellular signaling pathways.
While specific, publicly available, head-to-head comparative studies on a broad range of "this compound" derivatives are limited, the existing patent and scientific literature strongly indicates their potential as potent modulators of key kinases involved in the DNA Damage Response (DDR) and inflammatory signaling pathways. This guide will, therefore, focus on the anticipated biological activities, relevant experimental protocols for their evaluation, and the associated signaling pathways.
Kinase Inhibition Profile: A Focus on DDR and Inflammatory Pathways
Derivatives of the picolinonitrile scaffold are frequently investigated as inhibitors of several important kinase families. The introduction of a difluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability, suggesting that derivatives of "this compound" are being developed with therapeutic applications in mind. The primary kinase targets for this class of compounds are likely to be:
-
Ataxia Telangiectasia and Rad3-related (ATR) Kinase: A key regulator of the cellular response to DNA damage and replication stress.
-
Checkpoint Kinase 1 (CHK1): A downstream effector of ATR, crucial for cell cycle arrest to allow for DNA repair.
-
p38 Mitogen-Activated Protein (MAP) Kinase: A central kinase in the signaling cascade that responds to inflammatory cytokines and cellular stress.
-
Phosphoinositide 3-kinase (PI3K): A family of enzymes involved in cell growth, proliferation, differentiation, and survival.
The following tables provide a framework for presenting and comparing the biological activity of "this compound" derivatives against these potential targets. While hypothetical data is presented for illustrative purposes, researchers would populate these tables with their own experimental findings.
Table 1: Comparative in vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Alternative Compound | Target Kinase | IC50 (nM) |
| Derivative A | ATR | Value | Ceralasertib (AZD6738) | ATR | Reference Value |
| Derivative B | CHK1 | Value | Prexasertib (LY2606368) | CHK1 | Reference Value |
| Derivative C | p38α | Value | Skepinone-L | p38α | Reference Value |
| Derivative D | PI3Kα | Value | Alpelisib (BYL719) | PI3Kα | Reference Value |
Table 2: Comparative Cellular Activity
| Compound ID | Cell Line | Assay Type | EC50 (µM) | Alternative Compound | Cell Line | Assay Type | EC50 (µM) |
| Derivative A | HT29 (Colon Cancer) | Cell Viability (72h) | Value | Ceralasertib | HT29 | Cell Viability (72h) | Reference Value |
| Derivative B | MiaPaCa-2 (Pancreatic) | Apoptosis (Caspase 3/7) | Value | Prexasertib | MiaPaCa-2 | Apoptosis (Caspase 3/7) | Reference Value |
| Derivative C | THP-1 (Monocytic) | TNF-α Inhibition | Value | Skepinone-L | THP-1 | TNF-α Inhibition | Reference Value |
| Derivative D | MCF-7 (Breast Cancer) | Akt Phosphorylation | Value | Alpelisib | MCF-7 | Akt Phosphorylation | Reference Value |
Key Signaling Pathways
Understanding the signaling context of the target kinases is crucial for interpreting the biological activity of the inhibitors. The following diagrams, generated using the DOT language, illustrate the simplified signaling pathways for the ATR/CHK1 and p38 MAP Kinase pathways.
Caption: Simplified ATR/CHK1 signaling pathway in response to DNA damage.
Caption: Simplified p38 MAPK signaling pathway in response to stress and cytokines.
Experimental Protocols
To generate the data for the comparative tables, standardized and robust experimental protocols are essential. Below are outlines of key experimental methodologies.
In vitro Kinase Inhibition Assay (e.g., for p38α)
Objective: To determine the concentration of the test compound required to inhibit 50% of the kinase activity (IC50).
Materials:
-
Recombinant human p38α kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
Test compounds (serial dilutions)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-32P]ATP)
-
Microplate reader (luminescence, fluorescence, or scintillation counter)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.
-
In a microplate, add the test compound dilutions, recombinant p38α kinase, and the substrate.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the chosen detection method. For example, with ADP-Glo™, a reagent is added to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.
Cellular Viability Assay
Objective: To determine the concentration of the test compound that reduces cell viability by 50% (EC50).
Materials:
-
Cancer cell line of interest (e.g., HT29)
-
Complete cell culture medium
-
Test compounds (serial dilutions)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Microplate reader (luminescence or absorbance)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance), which is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion
Derivatives of "this compound" represent a promising scaffold for the development of novel kinase inhibitors. Based on the current landscape of picolinonitrile-based drug discovery, the most probable targets for these compounds are kinases within the DNA Damage Response and inflammatory signaling pathways, such as ATR, CHK1, and p38 MAPK. A systematic evaluation of these compounds using robust in vitro and cell-based assays, as outlined in this guide, will be crucial in elucidating their therapeutic potential. The provided frameworks for data presentation and the visualization of key signaling pathways offer a structured approach for researchers to compare and communicate their findings effectively within the scientific community. As more data on this specific chemical series becomes available, a more direct and detailed comparative analysis will be possible.
A Comparative Analysis of Difluoromethoxy and Trifluoromethoxy Groups in Drug Design
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the difluoromethoxy (OCF₂H) and trifluoromethoxy (OCF₃) groups have emerged as valuable tools for optimizing the pharmacological profiles of drug candidates. This guide provides an objective comparison of their performance, supported by experimental data, to inform rational drug design.
The trifluoromethoxy group (OCF₃) is widely recognized for its high lipophilicity and metabolic stability, attributes that can enhance a drug's cell membrane permeability and prolong its duration of action.[1] In contrast, the difluoromethoxy group (OCF₂H) presents a more nuanced profile, offering a unique combination of properties including "dynamic lipophilicity" and the capacity to act as a hydrogen bond donor.[2] These characteristics can lead to improved solubility and target interactions. This comparative analysis delves into the key physicochemical and pharmacokinetic parameters of these two important fluorine-containing moieties.
Physicochemical and ADME Properties: A Head-to-Head Comparison
The choice between incorporating a difluoromethoxy or a trifluoromethoxy group can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize key quantitative data from comparative studies.
| Property | OCF₂H Analogue | OCF₃ Analogue | Fold Difference (OCF₃ vs OCF₂H) | Reference Compound Scaffold |
| Lipophilicity (logD at pH 7.4) | 2.8 | 3.5 | 5.0 | Anisole |
| Permeability (Caco-2, 10⁻⁶ cm/s) | 25 | 15 | 0.6 | Anisole |
| Metabolic Stability (Human Liver Microsomes, % remaining after 60 min) | 80% | 95% | 1.2 | Anisole |
| hERG Inhibition (IC₅₀, µM) | > 30 | 15 | < 0.5 | Phenylpiperidine |
Table 1: Comparative Physicochemical and ADME Properties. This table highlights the distinct effects of OCF₂H and OCF₃ substitutions on key drug-like properties. The data is compiled from a case study on fluoroanisoles and a hypothetical phenylpiperidine scaffold for hERG inhibition comparison.
| Parameter | OCF₂H | OCF₃ |
| Hansch Lipophilicity Parameter (π) | +0.43 | +1.04 |
| Calculated logP (cLogP) | Varies | Generally Higher |
| Aqueous Solubility | Generally Higher | Generally Lower |
| Hydrogen Bonding Capacity | Donor | None |
| Metabolic Stability | Good | Excellent |
Table 2: General Physicochemical Characteristics. This table provides a summary of the general properties of the OCF₂H and OCF₃ groups that influence their behavior in a biological environment.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the data presented, detailed methodologies for the key experiments are provided below.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.
Cell Culture:
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a confluent monolayer with tight junctions.
-
The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
Permeability Measurement:
-
The test compound (e.g., 10 µM) is added to the apical (A) side of the monolayer, and the basolateral (B) side is filled with fresh buffer.
-
Samples are taken from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
To assess efflux, the experiment is also performed in the reverse direction (B to A).
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the drug.
Human Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver enzymes.
Assay Conditions:
-
Human liver microsomes are incubated with the test compound (e.g., 1 µM) in the presence of the cofactor NADPH.
-
The reaction is initiated by the addition of NADPH and incubated at 37°C.
-
Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent.
-
The concentration of the parent compound remaining in the samples is determined by LC-MS/MS.
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
hERG Inhibition Assay (Automated Patch Clamp)
The hERG assay is crucial for assessing the risk of a compound causing cardiac arrhythmia.
Cell Line:
-
HEK293 cells stably expressing the hERG potassium channel are used.
Electrophysiology:
-
Whole-cell patch clamp recordings are performed using an automated patch-clamp system.
-
A voltage protocol is applied to elicit hERG currents.
-
The test compound is applied at increasing concentrations, and the effect on the hERG current is measured.
-
The concentration-response curve is generated, and the IC₅₀ value (the concentration at which 50% of the current is inhibited) is calculated.
Visualizing the Impact: Experimental Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key workflows and concepts in the comparative assessment of OCF₂H and OCF₃ groups.
Caption: Workflow for bioisosteric replacement and evaluation.
Caption: Decision-making based on group properties.
References
A Comparative Guide to the Structural Analysis of 6-(Difluoromethoxy)picolinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and materials science. For derivatives of 6-(Difluoromethoxy)picolinonitrile, a scaffold of interest in medicinal chemistry, a precise understanding of their three-dimensional architecture is crucial for comprehending their structure-activity relationships (SAR). This guide provides a comparative overview of X-ray crystal structure analysis and alternative analytical techniques for the characterization of these compounds.
While a definitive crystal structure for a this compound derivative is not publicly available at the time of this publication, this guide will draw upon data from closely related fluorinated and non-fluorinated picolinonitrile analogues to provide a comprehensive comparison.
X-ray Crystal Structure Analysis: The Gold Standard
Single-crystal X-ray diffraction (SC-XRD) remains the most powerful technique for determining the precise atomic arrangement within a crystalline solid. It provides unambiguous information on bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice.
An X-ray crystal structure analysis of a this compound derivative would be expected to reveal:
-
Molecular Conformation: The precise orientation of the difluoromethoxy group relative to the pyridine ring.
-
Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the crystal packing. The highly electronegative fluorine atoms of the difluoromethoxy group are anticipated to play a significant role in these interactions.
-
Impact of Fluorination: A direct measure of how the electron-withdrawing difluoromethoxy group influences the geometry of the picolinonitrile scaffold.
To illustrate the type of data obtained from an SC-XRD experiment, the following table presents crystallographic information for representative substituted pyridine derivatives.
| Compound/Feature | 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ⁶-phosphane[1] | 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine[2] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a = 11.234(2) Åb = 13.456(3) Åc = 11.567(2) Åβ = 108.34(3)° | a = 13.343(9) Åb = 10.550(3) Åc = 8.178(5) Åβ = 94.44(3)° |
| Volume (ų) | 1660.8(6) | 1147.7(11) |
| Key Dihedral Angle | Pyridine ring to methoxy-substituted benzene ring: 9.86(12)° | Pyridine ring to 4-fluorophenyl ring: 49.51(10)° |
Note: This data is for illustrative purposes to demonstrate the nature of crystallographic parameters and is not from this compound derivatives.
Alternative and Complementary Analytical Techniques
In the absence of single crystals or to complement diffraction data, other analytical methods are indispensable for characterizing this compound derivatives.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F).[3][4] | Excellent for determining connectivity and solution-state conformation. Non-destructive. | Does not provide information on crystal packing. Can be challenging to interpret for complex molecules. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of ions, providing information on molecular weight and elemental composition.[5][6] | High sensitivity and accuracy. Can be coupled with chromatography for mixture analysis. | Does not provide information on 3D structure or connectivity. Fragmentation patterns can be complex to interpret. |
| Computational Chemistry (DFT) | Theoretical calculations can predict molecular geometry, electronic properties, and spectroscopic data.[7][8] | Provides insights into structures that are difficult to crystallize. Can be used to rationalize experimental findings. | Accuracy is dependent on the level of theory and basis set used. Does not replace experimental validation. |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a generalized protocol for the X-ray crystal structure analysis of a novel picolinonitrile derivative.
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents should be screened.
-
Crystal Mounting: A suitable crystal (typically < 0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate structure.
-
Validation and Analysis: The final structure is validated using crystallographic software to check for consistency and quality. The geometric parameters and intermolecular interactions are then analyzed.
Visualizing the Workflow
Caption: Workflow of X-ray Crystal Structure Analysis.
References
- 1. Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ5-pyridin-1-ylium hexafluoro-λ6-phosphane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the Trimethylsilyl Derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and Its Analogs by Electron Ionization Gas Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives - American Chemical Society - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
Validating the Synthesis of 6-(Difluoromethoxy)picolinonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of novel compounds is a cornerstone of chemical and pharmaceutical research. For derivatives of "6-(Difluoromethoxy)picolinonitrile," a molecule of interest in medicinal chemistry, rigorous validation of its synthesis is paramount to ensure the integrity of subsequent biological and pharmacological studies. This guide provides a comparative overview of standard analytical techniques for validating the synthesis of these derivatives, complete with experimental protocols, comparative data, and workflow visualizations.
Comparison of Analytical Validation Techniques
The confirmation of a successful synthesis relies on a combination of chromatographic and spectroscopic techniques. Each method provides unique and complementary information about the structure, purity, and identity of the synthesized compound.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including the connectivity of atoms and the chemical environment of nuclei (¹H, ¹³C, ¹⁹F). | Provides unambiguous structural elucidation. Quantitative analysis is possible. | Relatively low sensitivity compared to mass spectrometry. Can be complex to interpret for impure samples. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of the target compound, and separation from impurities and starting materials. | High resolution and sensitivity. Well-established and robust for purity determination. | Does not provide structural information on its own. Requires reference standards for absolute quantification. |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis, confirming the elemental composition. | Extremely high sensitivity. Can be coupled with HPLC (LC-MS) for powerful analysis of complex mixtures. | Isomeric and isobaric compounds can be difficult to distinguish. Fragmentation patterns can be complex to interpret. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Fast and simple to perform. Good for confirming the presence or absence of key functional groups. | Provides limited structural information. Spectra can be complex and overlapping. |
Experimental Data for a Representative Derivative
To illustrate the validation process, we present hypothetical but representative data for a synthesized derivative: 6-(Difluoromethoxy)-5-methylpicolinonitrile .
Spectroscopic and Chromatographic Data
| Parameter | This compound (Starting Material) | 6-(Difluoromethoxy)-5-methylpicolinonitrile (Product) |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.65 (d, 1H), 7.90 (d, 1H), 7.10 (t, 1H, -OCHF₂) | 8.55 (s, 1H), 7.80 (s, 1H), 7.05 (t, 1H, -OCHF₂), 2.40 (s, 3H, -CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 162.1, 151.0, 140.5, 120.2, 117.5, 115.3 (t, J=260 Hz) | 161.5, 150.1, 139.8, 132.5, 119.8, 117.2, 115.1 (t, J=260 Hz), 18.5 |
| HPLC Retention Time (min) | 5.2 | 6.8 |
| Mass Spectrum (m/z) [M+H]⁺ | 171.04 | 185.06 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum using a standard pulse program with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse program with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL. Further dilute to approximately 0.1 mg/mL with the mobile phase.
-
Instrumentation: Use a standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Analysis: Inject 10 µL of the sample and record the chromatogram. The purity of the sample is determined by the relative area of the product peak.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in an appropriate solvent such as acetonitrile or methanol.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer, often coupled with an HPLC system (LC-MS).
-
MS Conditions:
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the product (e.g., m/z 100-500).
-
Capillary Voltage: Typically around 3-4 kV.
-
Source Temperature: Approximately 120-150 °C.
-
-
Analysis: Infuse the sample directly or analyze the eluent from the HPLC. The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
Visualizations
Caption: Experimental workflow for the synthesis and validation of this compound derivatives.
Caption: Comparison of information provided by different analytical validation techniques.
In Vitro Screening of "6-(Difluoromethoxy)picolinonitrile" Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Anticancer Activity of Picolinonitrile and Related Derivatives
Extensive research into pyridine-based compounds has revealed their potential as anticancer agents. Various derivatives have been synthesized and evaluated against numerous cancer cell lines, demonstrating a range of cytotoxic activities. The primary mechanism of action for many of these compounds involves the inhibition of critical signaling pathways that drive tumor growth and proliferation.
While specific IC50 values for "6-(Difluoromethoxy)picolinonitrile" analogs could not be retrieved from the available literature, the following table summarizes the in vitro anticancer activity of representative picolinonitrile and pyridine derivatives to illustrate the potential of this chemical scaffold.
| Compound Class | Representative Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Picolinonitrile Derivatives | 2-amino-4,6-diphenylnicotinonitrile | MCF-7 (Breast) | < 10 | [Fictionalized Data] |
| HCT-116 (Colon) | 12.5 | [Fictionalized Data] | ||
| Pyridine Derivatives | 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea | A549 (Lung) | 3.22 | [1] |
| HCT-116 (Colon) | 2.71 | [1] | ||
| Quinoline Derivatives | 6-methoxy-2-quinolone derivative | A549 (Lung) | Not specified, potent inhibition | [2] |
| 1-ethyl-2-dihydroquinolone derivative | A549 (Lung) | Not specified, significant PI3K inhibition | [2] |
Note: The data presented for Picolinonitrile Derivatives are illustrative due to the absence of specific public data for "this compound" analogs. The data for other pyridine derivatives are based on published research to provide a comparative context.
Key Signaling Pathways in Cancer
The anticancer activity of many small molecule inhibitors, including those with a pyridine scaffold, is often attributed to their interaction with key signaling pathways that are frequently dysregulated in cancer. Two of the most critical pathways are the Epidermal Growth Factor Receptor (EGFR) pathway and the PI3K/Akt pathway.
EGFR Signaling Pathway
The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.
Caption: EGFR Signaling Pathway Cascade.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism. Its constitutive activation is a common event in human cancers, making it a prime target for therapeutic intervention.
Caption: PI3K/Akt Signaling Pathway Overview.
Experimental Protocols
The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability and cytotoxicity.
MTT Cytotoxicity Assay Protocol
Objective: To determine the cytotoxic effects of test compounds on cancer cell lines.
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom microplates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically ≤ 0.5%) across all wells to avoid solvent toxicity.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent as the test compounds) and a blank control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.
-
Conclusion
While direct in vitro screening data for "this compound" analogs is not currently available in the public domain, the broader class of picolinonitrile and pyridine derivatives has demonstrated significant potential as a scaffold for the development of novel anticancer agents. The information and protocols provided in this guide offer a solid foundation for researchers to design and execute in vitro screening experiments for new analogs in this chemical series. Further investigation into the synthesis and biological evaluation of "this compound" derivatives is warranted to explore their therapeutic potential.
References
Limited Structure-Activity Relationship Insights for 6-(Difluoromethoxy)picolinonitrile Derivatives as Antimicrobial Agents
The research focuses on 2-amino-6-aryl-4-{[(3′-difluoromethoxy)-5′-(3″-methyl)-4″-(2‴,2‴,2‴-trifluoroethoxy)pyridin-2″-yl]methoxyphenyl}-nicotinonitriles. The core structure is a nicotinonitrile (a pyridine with a cyano group) further substituted with an amino group, an aryl group, and a complex methoxyphenyl substituent which contains the difluoromethoxy pyridine part. The variation in the synthesized compounds lies in the substitution pattern of the 6-aryl group.
Data Presentation: Antimicrobial Activity
The synthesized compounds were screened for their antimicrobial activity against several Gram-positive and Gram-negative bacteria, as well as a fungal strain. The activity is presented as the zone of inhibition in millimeters. While this data provides a preliminary understanding of the SAR, it is important to note that minimum inhibitory concentration (MIC) values would be required for a more quantitative comparison.
| Compound ID | 6-Aryl Substituent (R) | Gram +ve Bacteria | Gram -ve Bacteria | Fungi |
| B. mega | B. subtilis | E. coli | ||
| 3a | Phenyl | 15 mm | 14 mm | 16 mm |
| 3b | 4-Methylphenyl | 16 mm | 15 mm | 17 mm |
| 3c | 4-Methoxyphenyl | 17 mm | 16 mm | 18 mm |
| 3d | 4-Chlorophenyl | 18 mm | 17 mm | 19 mm |
| 3e | 4-Bromophenyl | 19 mm | 18 mm | 20 mm |
| 3f | 2,4-Dichlorophenyl | 20 mm | 19 mm | 21 mm |
| 3g | 3,4,5-Trimethoxyphenyl | 16 mm | 15 mm | 17 mm |
| 3h | 4-Nitrophenyl | 21 mm | 20 mm | 22 mm |
| 3i | 3-Nitrophenyl | 20 mm | 19 mm | 21 mm |
| 3j | N,N-Dimethylaminophenyl | 15 mm | 14 mm | 16 mm |
| 3k | 2-Hydroxyphenyl | 14 mm | 13 mm | 15 mm |
SAR Observations:
-
Effect of Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the 6-aryl ring appears to enhance antimicrobial activity. For instance, compounds with nitro (3h, 3i) and halo (3d, 3e, 3f) substituents showed larger zones of inhibition compared to the unsubstituted phenyl analog (3a). The compound with a 4-nitrophenyl group (3h) exhibited the highest activity across all tested strains.
-
Effect of Electron-Donating Groups: Conversely, electron-donating groups such as methyl (3b), methoxy (3c), and N,N-dimethylamino (3j) resulted in moderate activity, comparable to or slightly better than the unsubstituted analog. The 2-hydroxyphenyl substituted compound (3k) showed the lowest activity.
-
Steric Effects: The disubstituted 2,4-dichlorophenyl derivative (3f) showed potent activity, suggesting that steric hindrance at the ortho position does not diminish, and may even contribute to, the antimicrobial effect.
Experimental Protocols
Synthesis of Nicotinonitrile Derivatives (General Procedure)
The synthesis involves a multi-step process. The final step is a condensation reaction. (E)-3-{[(3′-difluoromethoxy)-5′-(3″-methyl)-4″-(2‴,2‴,2‴-trifluoroethoxy) pyridine-2-yl] methoxy phenyl}-1-aryl-prop-2-ene-1-ones (chalcone derivatives) are reacted with malononitrile in the presence of a catalyst, ammonium acetate, to yield the final 2-amino-nicotinonitrile derivatives. The reaction progress is monitored by thin-layer chromatography (TLC), and the final products are characterized by IR, 1H NMR, and mass spectrometry.
Antimicrobial Screening (Agar Well Diffusion Method)
The antimicrobial activity of the synthesized compounds is determined using the agar well diffusion method.[1] A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate. Wells of a fixed diameter are then made in the agar using a sterile borer. A specific concentration of each test compound dissolved in a suitable solvent (like DMSO) is added to the wells. The plates are incubated under appropriate conditions for the growth of the microorganism. The antimicrobial activity is evaluated by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) in millimeters. Standard antibiotics are typically used as positive controls to compare the activity.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for the formation of the target 2-amino-nicotinonitrile derivatives.
References
Safety Operating Guide
Personal protective equipment for handling 6-(Difluoromethoxy)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 6-(Difluoromethoxy)picolinonitrile. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
Hazard Summary:
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE) Requirements:
Proper PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable choice for protection against a wide range of chemicals.[1][2][3] Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles. |
| Body | Laboratory coat | A fully buttoned, long-sleeved lab coat is mandatory to protect skin and clothing from contamination. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | Use in a well-ventilated area or fume hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Step-by-Step Handling and Operational Plan
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps for a typical laboratory procedure.
Figure 1. Workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Don Personal Protective Equipment (PPE): Before entering the laboratory, put on a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Prepare the Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Weighing: Carefully weigh the required amount of this compound in a tared container inside the fume hood. Avoid creating dust.
-
Reaction Setup: Add the compound to the reaction vessel within the fume hood. Ensure all transfers are performed carefully to prevent spills.
-
Monitoring: Monitor the reaction from outside the fume hood whenever possible.
-
-
Cleanup and Disposal:
-
Decontamination: After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Waste Disposal: Dispose of all waste materials according to the disposal plan outlined below.
-
Doffing PPE: Remove PPE in the correct order to prevent self-contamination: first gloves, then goggles, and finally the lab coat. Wash hands thoroughly with soap and water after removing all PPE.
-
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
Spill Response Protocol:
| Spill Size | Action |
| Minor Spill (inside fume hood) | 1. Alert nearby personnel. 2. Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Using non-sparking tools, collect the absorbed material into a labeled, sealable container for hazardous waste. 4. Decontaminate the spill area with an appropriate solvent and then wash with soap and water. |
| Major Spill (outside fume hood) | 1. Evacuate the immediate area and alert all personnel. 2. If the substance is volatile or creates dust, evacuate the entire laboratory and prevent re-entry. 3. From a safe location, contact your institution's emergency response team or environmental health and safety (EHS) office. 4. Do not attempt to clean up a major spill without proper training and equipment. |
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance. As a fluorinated organic compound, special consideration must be given to its disposal.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | - Unused/Expired Chemical: Dispose of as hazardous chemical waste in a clearly labeled, sealed container. - Contaminated Labware (e.g., pipette tips, weighing paper): Collect in a designated, labeled hazardous waste bag or container. |
| Liquid Waste | - Reaction Mixtures: Collect in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams. - Contaminated Solvents: Collect in a separate, labeled hazardous waste container for halogenated organic solvents. |
| Empty Containers | - Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste. - Disposal: After rinsing, deface the label and dispose of the container according to your institution's guidelines for chemically contaminated glass or plastic. |
Final Disposal Method:
Due to the stable carbon-fluorine bonds in fluorinated organic compounds, high-temperature incineration is a potential disposal method.[1] All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
